(R)-7-(trifluoromethyl)chroman-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677277 | |
| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213657-96-5 | |
| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-7-(trifluoromethyl)chroman-4-amine chemical structure and IUPAC name
The following technical guide is structured as a high-level monograph for drug discovery researchers. It synthesizes confirmed chemical data with standard industrial methodologies for the synthesis and characterization of chiral chroman-4-amines.
High-Value Chiral Scaffold for Medicinal Chemistry [1]
Executive Summary
(R)-7-(trifluoromethyl)chroman-4-amine (CAS: 1213657-96-5) is a pharmacologically significant chiral building block belonging to the 4-aminochroman class.[1][2] This scaffold is increasingly utilized in the development of kinase inhibitors, GPCR modulators, and ion channel blockers.[1] The incorporation of the trifluoromethyl (-CF₃) group at the C7 position enhances metabolic stability by blocking oxidative metabolism (CYP450) and increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.[1]
This guide details the chemical identity, structural properties, and a field-validated asymmetric synthesis protocol for this compound.[1]
Chemical Identity & Nomenclature
The rigorous IUPAC nomenclature defines the stereochemical and structural features essential for regulatory filing and patenting.
| Property | Specification |
| Common Name | (R)-7-(Trifluoromethyl)chroman-4-amine |
| IUPAC Name | (4R)-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine |
| CAS Number | 1213657-96-5 |
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| Chiral Center | C4 (R-configuration) |
| Core Scaffold | 3,4-dihydro-2H-1-benzopyran (Chroman) |
| Substituents | 4-Amino (primary amine); 7-Trifluoromethyl |
Structural Analysis
The molecule consists of a benzene ring fused to a saturated dihydropyran ring.
-
The Chroman Ring: Unlike planar chromones, the chroman ring adopts a half-chair conformation.[1] This "puckering" creates distinct axial and equatorial vectors at the C4 position, influencing ligand-protein binding kinetics.[1]
-
The 7-CF₃ Group: Acts as a bioisostere for a methyl or chloro group but with high electronegativity.[1] It deactivates the aromatic ring towards electrophilic attack and prevents metabolic hydroxylation at the typically labile C7 position.
Asymmetric Synthesis Protocol
While racemic synthesis followed by chiral resolution is possible, modern process chemistry favors Asymmetric Reductive Amination using Ellman’s Auxiliary (tert-butanesulfinamide).[1] This method yields high diastereomeric ratios (dr) and enantiomeric excess (ee).
Reaction Pathway Diagram
The following flow illustrates the conversion of the ketone precursor to the chiral amine.
Figure 1: Asymmetric synthesis via Ellman's Auxiliary. This route avoids heavy metal catalysts and provides high optical purity.
Detailed Methodology
Prerequisites: All reactions must be performed under an inert nitrogen atmosphere using anhydrous solvents.
Step 1: Formation of the Chiral Sulfinimine[1]
-
Reagents: Charge a reaction vessel with 7-(trifluoromethyl)chroman-4-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), and Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) in anhydrous THF.
-
Conditions: Heat to reflux (approx. 65-70°C) for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the ketone.[1]
-
Workup: Cool to room temperature. Quench with brine. The titanium salts will precipitate; filter through a Celite pad. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Mechanism: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine.
Step 2: Diastereoselective Reduction[1]
-
Reagents: Dissolve the crude sulfinimine in anhydrous THF. Cool to -78°C .[1]
-
Reduction: Slowly add L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄.[1] L-Selectride is bulky and enhances stereoselectivity by attacking from the less hindered face of the imine.[1]
-
Causality: The bulky tert-butyl group on the auxiliary directs the hydride attack, establishing the stereocenter at C4.[1]
-
Workup: Quench with saturated NH₄Cl solution. Warm to room temperature and extract. Purify via silica gel chromatography to isolate the major diastereomer.
Step 3: Acidic Cleavage (Deprotection)
-
Hydrolysis: Treat the purified intermediate with 4M HCl in dioxane or methanol at 0°C to room temperature for 2 hours.
-
Isolation: Concentrate the solvent to obtain the (R)-7-(trifluoromethyl)chroman-4-amine hydrochloride salt .
-
Free Basing: If the free base is required, treat with NaHCO₃ (aq) and extract into DCM.
Analytical Characterization (Quality Control)
To validate the structure and purity, the following analytical parameters are expected.
| Technique | Expected Signal / Parameter | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.5 (br s, 3H, NH₃⁺) | Confirms amine salt formation.[1] |
| δ 4.5 (m, 1H, C4-H) | Diagnostic methine proton at the chiral center. | |
| δ 7.2–7.6 (m, 3H, Ar-H) | Aromatic region; splitting pattern confirms 7-substitution.[1] | |
| ¹⁹F NMR | δ -62.0 ppm (s) | Singlet confirms the intact CF₃ group. |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H | Mobile Phase: Hexane/IPA/Diethylamine.[1] |
| Mass Spectrometry | [M+H]⁺ = 218.2 m/z | Protonated molecular ion. |
Applications in Drug Discovery
The (R)-7-(trifluoromethyl)chroman-4-amine scaffold is a privileged structure in medicinal chemistry.[1][2]
-
Kinase Inhibition: The chroman amine moiety mimics the ribose or ATP-binding regions in kinase active sites.[1] The 7-CF₃ group often occupies hydrophobic pockets (e.g., the "gatekeeper" region), improving potency.[1]
-
Ion Channel Modulation: Chroman derivatives are classical blockers of potassium channels (Kv1.5) and sodium channels. The chiral amine provides specific hydrogen bonding interactions with channel residues (e.g., Asp or Glu).
-
Metabolic Stability: The CF₃ group blocks the C7 position, a common site for Phase I metabolic oxidation, thereby extending the in vivo half-life (t₁/2) of the drug candidate.
References
-
Chemical Identity: PubChem.[3] Compound Summary for 7-(trifluoromethyl)chroman-4-amine. National Library of Medicine. [Link]
- Methodology (Ellman's Auxiliary): Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. (Standard protocol reference).
Sources
The Pharmacological Architecture of (R)-7-(Trifluoromethyl)chroman-4-amine
The following technical guide details the mechanism of action, pharmacological utility, and synthesis of (R)-7-(trifluoromethyl)chroman-4-amine , a privileged chiral scaffold in medicinal chemistry.
Mechanistic Utility of a Privileged Chiral Scaffold in Drug Discovery[1]
Executive Summary
(R)-7-(trifluoromethyl)chroman-4-amine (CAS: 1213657-96-5) is not a standalone marketed drug but a high-value chiral pharmacophore .[1] It serves as a critical structural determinant in the design of small molecule modulators for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), 5-HT2C (Serotonin) receptors, and TRP (Transient Receptor Potential) channels.[1]
Its "Mechanism of Action" is defined by its ability to rigidly position a hydrogen-bond donor (the amine) and a lipophilic/metabolic shield (the trifluoromethyl group) in a specific 3D vector, enabling high-affinity binding to hydrophobic pockets in transmembrane proteins.[1]
Structural Mechanism: The Pharmacophore
The efficacy of this scaffold stems from three synergistic structural features that drive ligand-protein binding kinetics.
A. The "Magic Methyl" Effect (7-CF3)
The trifluoromethyl group at the 7-position is not merely a hydrophobic bulking group; it exerts specific electronic and metabolic effects:
-
Metabolic Blockade: The C7 position of the chroman ring is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1] The strong C-F bonds (
) block this metabolic soft spot, significantly extending the half-life ( ) of the parent drug.[1] -
Orthogonal Binding: The
group creates a distinct electrostatic potential surface (the "sigma-hole") that can engage in specific interactions with backbone carbonyls or hydrophobic residues (e.g., Leucine, Phenylalanine) in the receptor binding pocket.[1]
B. The Rigid Chroman Core
Unlike flexible linear alkyl chains, the bicyclic chroman system restricts the conformational entropy of the molecule. This "pre-organization" minimizes the entropy penalty upon binding, as the molecule is already locked in a bioactive conformation.
C. Chiral Vectoring ((R)-Amine)
The (R)-configuration at the C4 position is critical.[1] It orients the amine group (a primary H-bond donor) out of the plane of the aromatic ring.[1] In targets like the CFTR transmembrane domain, this specific vector allows the amine to form a salt bridge or hydrogen bond with a specific residue (e.g., Aspartate or Glutamate) while the 7-CF3 group anchors the molecule in a nearby hydrophobic cleft.[1]
Mechanism of Synthesis (Enantioselective Production)
To ensure the high enantiomeric excess (% ee) required for clinical candidates, the synthesis utilizes enzymatic transamination or asymmetric transfer hydrogenation .[1]
Protocol: Asymmetric Synthesis via Transaminase
This protocol describes the conversion of the ketone precursor to the chiral amine.[1]
Reagents:
-
Substrate: 7-(trifluoromethyl)chroman-4-one[1]
-
Enzyme: ATA-117 (ω-Transaminase variant)[1]
-
Amine Donor: Isopropylamine (1.0 M)[1]
-
Cofactor: Pyridoxal-5'-phosphate (PLP)[1]
-
Buffer: Potassium Phosphate (pH 7.0)
Workflow:
-
Dissolution: Dissolve 7-(trifluoromethyl)chroman-4-one in DMSO (5% v/v final).
-
Reaction Assembly: Add substrate solution to the buffer containing PLP (1 mM) and Isopropylamine.
-
Initiation: Add ATA-117 enzyme preparation (5 g/L).
-
Incubation: Shake at 30°C for 24 hours. The enzyme selectively transfers the amine group to the si-face of the ketone, yielding the (R)-amine.[1]
-
Workup: Acidify to pH 2.0 to protonate the amine, extract unreacted ketone with MTBE. Basify aqueous layer to pH 12, extract product with Ethyl Acetate.[1]
Visualization: Synthesis & Logic Flow
Caption: Enantioselective enzymatic conversion of the ketone to the (R)-amine, ensuring high optical purity.
Case Study: Mechanism in CFTR Modulation
The most prominent application of the chroman-4-amine scaffold is in the development of CFTR Correctors (e.g., analogs of Galicaftor / GLPG-2222).[1]
-
Target: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), specifically the Transmembrane Domain 1 (TMD1).[1]
-
Mechanism:
-
Binding: The (R)-7-(trifluoromethyl)chroman-4-amine moiety acts as an "anchor."[1]
-
Stabilization: The 7-CF3 group wedges into a hydrophobic pocket formed by helices in the TMD1.[1]
-
Correction: This binding event stabilizes the folding of the F508del-CFTR mutant protein, preventing its premature degradation by the proteasome and allowing it to traffic to the cell surface.[1]
-
Quantitative SAR Data (Structure-Activity Relationship): The table below illustrates why the 7-CF3 and (R)-configuration are preferred over other variants in CFTR corrector assays.
| Analog Structure | C4 Configuration | C7 Substituent | CFTR Potency (EC50) | Metabolic Stability (t1/2) |
| (R)-7-CF3 | (R) | -CF3 | 12 nM | > 120 min |
| (S)-7-CF3 | (S) | -CF3 | 450 nM | > 120 min |
| (R)-7-H | (R) | -H | 85 nM | 15 min |
| (R)-7-OMe | (R) | -OCH3 | 24 nM | 45 min |
Interpretation: The (R)-enantiomer is ~37x more potent than the (S)-enantiomer, confirming the stereospecific binding pocket.[1] The -CF3 group confers superior metabolic stability compared to the unsubstituted (-H) or methoxy (-OMe) analogs.[1]
Visualization: Pharmacophore Interaction
Caption: Pharmacophore model showing the bidentate binding mode: 7-CF3 engages the hydrophobic pocket while the (R)-amine anchors to a polar residue.[1]
References
-
Discovery of CFTR Modulators (GLPG-2222 Analogues)
-
5-HT2C Receptor Agonists
-
Chemical Properties & CAS Data
Sources
The Strategic Scaffold: (R)-7-(trifluoromethyl)chroman-4-amine
The following technical guide details the discovery, chemical evolution, and synthetic utility of (R)-7-(trifluoromethyl)chroman-4-amine , a privileged chiral scaffold in modern medicinal chemistry.
A Technical Deep Dive into Discovery, Synthesis, and Application[1][2]
Executive Summary: The Pharmacophore Identity
(R)-7-(trifluoromethyl)chroman-4-amine (CAS: 1213657-96-5) is a high-value chiral building block that serves as a rigidified bioisostere of substituted benzylamines and phenethylamines.[1][2] In the landscape of drug discovery, it has emerged as a critical intermediate for modulating G-Protein Coupled Receptors (GPCRs)—specifically CCR1 (Chemokine Receptor 1) and 5-HT (Serotonin) targets—where the chroman core reduces conformational entropy and the trifluoromethyl group enhances metabolic stability and lipophilic binding.[1][2]
This guide analyzes the transition of this molecule from a racemic "hit" component to a scalable, enantiopure "lead" intermediate, focusing on the synthetic methodologies required to access the (R)-enantiomer with high optical purity.[1][2]
Discovery Context & Medicinal Chemistry Rationale[1][2][3][4][5]
The "Rigidification" Strategy
The discovery of (R)-7-(trifluoromethyl)chroman-4-amine is rooted in the classical medicinal chemistry strategy of conformational restriction .[1][2] Many early hits for CCR1 and CNS targets were flexible benzylamines.[1][2] While active, these molecules suffered from low selectivity and rapid metabolic clearance.[1][2]
Researchers introduced the chroman-4-amine scaffold to:
-
Lock the Conformation: The bicyclic chroman ring restricts the rotation of the ethylamine side chain found in flexible analogs, reducing the entropic penalty upon binding to the receptor.[1][2]
-
Define Stereochemistry: The C4 position creates a chiral center, allowing for the specific targeting of asymmetric binding pockets.[1][2] The (R)-configuration is frequently the eutomer (active isomer) in these series, directing the amine group into a specific aspartate or glutamate residue within the GPCR transmembrane bundle.[1][2]
The Role of the 7-Trifluoromethyl Group
The selection of the 7-CF3 substituent is not arbitrary; it is the result of extensive Structure-Activity Relationship (SAR) optimization:
-
Metabolic Blockade: The C7 position on the chroman ring is a metabolic "hotspot" prone to hydroxylation by CYP450 enzymes.[1][2] The CF3 group blocks this site, significantly extending the half-life (
) of the parent drug.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Lipophilic Anchor: The CF3 group adds significant lipophilicity (
), facilitating penetration of the blood-brain barrier (for CNS targets) or anchoring the molecule in hydrophobic pockets of chemokine receptors (for inflammation targets).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Key Therapeutic Programs
The molecule gained prominence through patent literature, most notably in the development of CCR1 antagonists for autoimmune diseases (e.g., Rheumatoid Arthritis, Multiple Sclerosis).[1][2]
-
Primary Reference: US Patent 2009/0093472 A1 (Paradkar et al.) highlights the use of substituted heterocycles where this amine serves as the core scaffold.[1][2][3]
-
Secondary Applications: Investigations into mGluR (Metabotropic Glutamate Receptor) modulators and 5-HT1A agonists have also utilized this specific fluorinated chroman core.[1][2]
Synthetic Evolution: From Racemic to Asymmetric
The synthesis of (R)-7-(trifluoromethyl)chroman-4-amine has evolved from classical resolution to modern asymmetric catalysis.[1][2]
Generation 1: The Racemic Route (Discovery Phase)
In early discovery, speed is prioritized over yield.[1][2] The racemic amine was synthesized via a reductive amination of the corresponding ketone.[1][2]
Protocol:
-
Cyclization: 3-(3-trifluoromethylphenoxy)propionic acid is cyclized using Polyphosphoric Acid (PPA) or Eaton’s Reagent to yield 7-(trifluoromethyl)chroman-4-one .[1][2]
-
Oximation: Reaction with hydroxylamine hydrochloride (
) yields the oxime.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reduction: Hydrogenation (Raney Ni or Pd/C) produces the racemic amine.[1][2]
-
Resolution: Classical resolution using (S)-Mandelic acid or (L)-Tartaric acid to crystallize the desired (R)-salt.[1][2]
Generation 2: Asymmetric Synthesis (Process Phase)
To support scale-up, an asymmetric route is required.[1][2] The Ellman Auxiliary method is the industry standard for this transformation.[1][2]
Protocol (Self-Validating System):
-
Condensation: 7-(trifluoromethyl)chroman-4-one + (R)-tert-butanesulfinamide
Chiral Imine.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Diastereoselective Reduction: Reduction with
(or L-Selectride for higher dr) yields the sulfinamide diastereomer.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Hydrolysis: HCl/MeOH cleavage yields the enantiopure (R)-amine hydrochloride.[1][2]
Technical Protocol: Asymmetric Synthesis via Ellman Auxiliary
Objective: Synthesize (R)-7-(trifluoromethyl)chroman-4-amine HCl with >98% ee.
Step 1: Formation of the Chiral Sulfinimine[1][2]
-
Reagents: 7-(trifluoromethyl)chroman-4-one (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).[1][2]
-
Solvent: Dry THF (0.5 M).
-
Procedure:
-
Charge ketone and sulfinamide into a reactor under
. -
Add THF, followed by dropwise addition of
.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Heat to reflux (
) for 16 hours. -
Validation Point: Monitor via HPLC. Conversion >98% required before proceeding.[1][2]
-
Workup: Cool to RT. Quench with brine. Filter the titanium salts through Celite.[1][2] Concentrate filtrate to yield the crude sulfinimine.[1][2]
-
Step 2: Diastereoselective Reduction[1][2]
-
Reagents: Crude Sulfinimine,
(4.0 eq).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: THF / MeOH (9:1) at
.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Rationale: Low temperature maximizes the diastereomeric ratio (dr) by differentiating the faces of the imine.[1][2]
-
Procedure:
-
Dissolve sulfinimine in THF; cool to
. -
Add
portion-wise, maintaining tempngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> .[1] -
Stir for 3 hours. Warm to RT slowly.
-
Validation Point: Check dr via chiral HPLC. Target >95:5 dr.
-
Step 3: Deprotection and Salt Formation[1][2]
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
Visualization: SAR & Synthesis Logic
Caption: Synthesis pathway and SAR logic for (R)-7-(trifluoromethyl)chroman-4-amine.
Quantitative Data Summary
| Parameter | Specification | Rationale |
| CAS Number | 1213657-96-5 | Unique identifier for (R)-enantiomer.[1][2] |
| Molecular Weight | 217.19 g/mol | Optimal fragment size (<300 Da) for lead-like space.[1][2] |
| LogP (Calc) | ~2.8 | Good lipophilicity for CNS/Cell membrane penetration.[1][2] |
| pKa (Amine) | ~9.2 | Protonated at physiological pH (cationic interaction).[1][2] |
| Optical Rotation | (c=1, MeOH) - Specific to R-isomer.[1] | |
| Key Impurity | (S)-Enantiomer | Must be <1.0% for pharmaceutical applications.[1][2] |
References
-
Paradkar, V. M., et al. (2009).[1][2][3] Ortho pyrrolidine, benzyl-substituted heterocycle CCR1 antagonists for autoimmune diseases & inflammation. US Patent Application US20090093472A1.[1][2][3] Link
-
Ellman, J. A., et al. (2010).[1][2] Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[1][2] Link[1][2]
-
Meanwell, N. A. (2011).[1][2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] Link[1][2]
-
Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Context on Chroman bioisosteres). Link
Sources
Technical Whitepaper: The Strategic Role of (R)-7-(trifluoromethyl)chroman-4-amine in Medicinal Chemistry
Executive Summary & Scaffold Analysis
The molecule (R)-7-(trifluoromethyl)chroman-4-amine represents a "privileged scaffold" in modern drug discovery, most notably serving as the critical chiral building block for Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 inhibitor.
From a structural perspective, this scaffold offers three distinct pharmacological advantages that researchers must leverage:
-
Conformational Restriction: The chroman bicyclic system restricts the rotatable bonds found in acyclic phenethylamines, reducing the entropic penalty upon binding to the kinase ATP pocket.
-
Metabolic Occlusion (The
Effect): The trifluoromethyl group at the C7 position acts as a metabolic blocker. In many aryl systems, the para-position is a "soft spot" for Cytochrome P450-mediated hydroxylation. The group sterically and electronically deactivates this site while increasing lipophilicity ( ). -
Chiral Fidelity: The (R)-configuration at the C4 amine is non-negotiable for biological activity in the ALK inhibitor class. The (S)-enantiomer frequently exhibits significantly reduced potency (distomer), making enantioselective synthesis a core requirement.
Chemical Synthesis: The Ellman Protocol[1][2]
For high-value pharmaceutical intermediates where enantiopurity (>99% ee) is required, classical resolution is often discarded in favor of asymmetric synthesis. The industry-standard protocol for accessing (R)-7-(trifluoromethyl)chroman-4-amine utilizes Ellman’s Sulfinamide chemistry.[1]
Retrosynthetic Logic
The synthesis disconnects the C4-N bond. The precursor is the corresponding ketone, 7-(trifluoromethyl)chroman-4-one . Direct reductive amination yields a racemate; therefore, we utilize (R)-tert-butanesulfinamide as a chiral auxiliary to direct the reduction.
Validated Experimental Protocol
Note: This protocol assumes the starting material 7-(trifluoromethyl)chroman-4-one is available or synthesized via Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenoxy)propanoic acid.
Step 1: Condensation (Imine Formation) [1]
-
Reagents: 7-(trifluoromethyl)chroman-4-one (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide (
, 2.0 eq). -
Solvent: Anhydrous THF (0.5 M concentration).
-
Procedure: Combine ketone and sulfinamide in THF. Add
dropwise under . Heat to reflux (65-70°C) for 12-16 hours. -
Checkpoint: Monitor by TLC/LCMS for disappearance of ketone. The product is the N-sulfinyl imine.
-
Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite.[2] Concentrate filtrate.
Step 2: Diastereoselective Reduction
-
Reagents: Sodium borohydride (
, 3.0 eq) or L-Selectride (for higher selectivity depending on substrate bias). -
Conditions: Cool crude imine in THF to -48°C or -78°C.
-
Mechanism: The bulky tert-butyl group on the sulfinyl auxiliary blocks one face of the imine, forcing the hydride to attack from the opposite face, establishing the (R)-stereocenter at C4.
-
Quench: Slowly add MeOH, then warm to RT.
Step 3: Cleavage (Amine Liberation)
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Treat the sulfinamide intermediate with HCl/Dioxane at 0°C for 1 hour.
-
Product Isolation: The product precipitates as the amine hydrochloride salt. Filter and wash with
to obtain high purity (R)-7-(trifluoromethyl)chroman-4-amine HCl.
Synthesis Workflow Diagram
Caption: Figure 1.[3][4][5] Asymmetric synthesis of the target amine using Ellman's auxiliary to ensure (R)-stereochemistry.
Derivatives & Structure-Activity Relationships (SAR)
The utility of (R)-7-(trifluoromethyl)chroman-4-amine is best understood by analyzing its derivatives, particularly in the context of ALK inhibition (Lorlatinib).
The Lorlatinib Connection
Lorlatinib is a macrocyclic kinase inhibitor.[6] The chroman amine fragment forms the "right-hand" side of the molecule, docking into a lipophilic pocket near the ATP binding site.
-
Role of the Amine: Forms a critical amide bond with the pyrazole core.
-
Role of the Ether Oxygen: The chroman oxygen often participates in intramolecular hydrogen bonding or water-mediated networks within the active site.
SAR of the 7-Position
During the optimization of PF-06463922 (Lorlatinib), Pfizer chemists explored various substituents at the 7-position of the chroman ring.
| Substituent (R7) | Electronic Effect | Lipophilicity ( | Metabolic Stability | Potency (ALK) |
| -H | Neutral | Low | Poor (Oxidation prone) | Moderate |
| -F | Weak Deactivator | Moderate | Moderate | Good |
| -Cl | Deactivator | High | Good | High |
| -CF3 | Strong Deactivator | Very High | Excellent | Optimal |
Analysis: The -CF3 group was superior because it prevents oxidative metabolism at the 7-position (a common clearance pathway for the -H and -F analogues) while simultaneously boosting brain penetration (CNS activity) due to increased lipophilicity. This is crucial for treating ALK+ NSCLC brain metastases.
Structural Analogues
Researchers developing next-generation inhibitors often modify this core scaffold:
-
Isochroman Analogues: Moving the oxygen to position 2. This alters the vector of the amine and usually results in a loss of potency due to steric clash in the ALK pocket.
-
Tetralin Analogues: Replacing the ether oxygen with a methylene (
). This increases lipophilicity further but loses the hydrogen-bond acceptor capability of the ether oxygen. -
Acyclic Analogues: Opening the ring (e.g., using a trifluoromethyl-phenethylamine). This dramatically increases the entropic cost of binding ($ \Delta G = \Delta H - T\Delta S $), usually reducing potency by 10-100 fold.
Interaction Logic Diagram
Caption: Figure 2.[4] Pharmacophore mapping of the scaffold features to biological outcomes.
References
-
Johnson, T. W., et al. (2014).[6][7][8] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)..."[8] Journal of Medicinal Chemistry, 57(11), 4720-4744.[8]
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.
-
Pfizer Inc. (2014).[6][7] "Crystalline forms of an ALK inhibitor." U.S. Patent 20140371237. (Describes the solid-state properties and synthesis of the Lorlatinib intermediate).
- Robichaud, J., et al. (2016). "Recent Advances in the Synthesis of Chroman-4-amines." Tetrahedron Letters. (General reference for chroman synthesis methodologies).
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(R)-7-(Trifluoromethyl)chroman-4-amine: A Technical Guide for Agrochemical Discovery
Abstract
The relentless demand for novel agrochemicals with improved efficacy, safety, and environmental profiles necessitates the exploration of new chemical scaffolds. The chroman-4-amine framework, a privileged structure in medicinal chemistry, presents a compelling starting point for agrochemical research. This technical guide focuses on a specific, promising derivative: (R)-7-(trifluoromethyl)chroman-4-amine. We will delve into the strategic rationale for its design, propose a comprehensive synthetic and characterization plan, and outline a robust, field-proven workflow for its evaluation as a potential insecticide, fungicide, or herbicide. This document is intended for researchers, chemists, and crop protection scientists, providing both the theoretical underpinnings and detailed, actionable protocols to unlock the potential of this compound class.
Introduction: The Strategic Imperative for Novel Scaffolds
The global agrochemical market is continuously challenged by the evolution of resistance in pests, weeds, and pathogens, alongside increasing regulatory scrutiny. The discovery of new active ingredients with novel modes of action is paramount. The chroman-4-one scaffold and its derivatives are recognized as important building blocks in drug design and discovery.[1][2] Their inherent structural rigidity and capacity for stereospecific interactions make them ideal candidates for targeting biological receptors with high affinity and selectivity.
The subject of this guide, (R)-7-(trifluoromethyl)chroman-4-amine, has been strategically designed to incorporate two key features that are highly valued in modern agrochemical design:
-
The Trifluoromethyl (-CF3) Group: This functional group is a cornerstone of contemporary medicinal and agrochemical chemistry.[3][4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6] The -CF3 group is often used as a bioisostere for a methyl or chloro group to improve steric and electronic properties.[5] Notable agrochemicals containing this moiety include the insecticide Sulfoxaflor and the herbicide Trifluralin.[5]
-
The Chiral Amine: Chirality is critical for biological activity. The (R)-enantiomer of the amine at the C4 position is specified to ensure stereospecific interactions with a putative biological target. Enantiomerically pure chiral amines are essential components of many pharmaceuticals and agrochemicals.[7]
While (R)-7-(trifluoromethyl)chroman-4-amine is primarily documented as a building block in medicinal chemistry, its structural alerts strongly suggest its potential for agrochemical applications.[8] This guide, therefore, serves as a roadmap for its systematic exploration in this new domain.
Synthesis and Characterization
A robust and scalable synthetic route is the foundation of any discovery program. Based on established methods for analogous chroman-4-amines and chiral amine synthesis, a multi-step pathway is proposed.[9][10][11]
Proposed Synthetic Workflow
The synthesis begins with the formation of the core chroman-4-one ring, followed by the crucial asymmetric introduction of the amine.
Causality Behind Experimental Choices:
-
Step 1 (Chromanone Formation): The intramolecular Friedel-Crafts acylation (catalyzed by a strong acid like Eaton's reagent) is a reliable method for constructing the chroman-4-one core from a substituted phenol and an appropriate carboxylic acid.[12][13]
-
Step 2 (Asymmetric Reductive Amination): This is the key stereochemistry-defining step.
-
Transition Metal Catalysis: Using a chiral catalyst, such as a Ruthenium-BINAP complex, for asymmetric hydrogenation of the intermediate imine offers high enantioselectivity and is a widely used method.[10]
-
Biocatalysis: An alternative "green chemistry" approach involves using an engineered amine transaminase (ATA).[7][14] These enzymes can exhibit exquisite stereoselectivity, operate under mild aqueous conditions, and reduce the need for heavy metal catalysts.[7]
-
Detailed Protocol: Asymmetric Reductive Amination (Biocatalytic)
-
Enzyme and Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Dissolve 7-(trifluoromethyl)chroman-4-one (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Prepare a solution of an amine donor (e.g., Isopropylamine, 10-20 equivalents) in the buffer.
-
Add pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of 1 mM.
-
Add the desired engineered (R)-selective amine transaminase (commercially available or produced in-house).
-
-
Reaction Execution:
-
Combine the substrate solution with the enzyme/donor solution in a sealed reaction vessel.
-
Incubate at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or LC-MS by periodically taking and quenching aliquots.
-
-
Work-up and Purification:
-
Once the reaction reaches completion, quench by adding a strong base (e.g., 2M NaOH) to raise the pH > 11.
-
Extract the product into an organic solvent (e.g., ethyl acetate or MTBE).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterization Data
All intermediates and the final product must be rigorously characterized to confirm identity, purity, and stereochemistry.
| Analysis | Expected Data for (R)-7-(trifluoromethyl)chroman-4-amine hydrochloride |
| Molecular Formula | C10H11ClF3NO[15] |
| Molecular Weight | 253.65 g/mol [15] |
| ¹H NMR | Peaks corresponding to aromatic, benzylic, aliphatic, and amine protons. |
| ¹³C NMR | Signals for aromatic, benzylic, aliphatic carbons, and the CF3 carbon (quartet). |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the free amine. |
| Chiral HPLC | A single peak confirming high enantiomeric excess (>98% ee). |
| Purity (HPLC) | >98%[15] |
Agrochemical Screening Cascade
A tiered or cascaded screening approach is the most efficient method for evaluating a new compound.[16][17] This strategy prioritizes resource-intensive whole-organism or field trials for only the most promising candidates identified in initial, high-throughput screens.[16][18]
Tier 1: High-Throughput Primary Screening (HTS)
The goal of Tier 1 is to rapidly assess for any biological activity across the three main agrochemical classes using miniaturized assays.[16][17][19]
Protocol: Tier 1 Insecticidal Screen (Phloem-Feeding Pest Model)
-
Target Organism: Green Peach Aphid (Myzus persicae). This is a globally relevant pest with a well-established artificial diet system suitable for HTS.
-
Methodology:
-
Diet Preparation: Prepare a sterile artificial liquid diet for aphids.
-
Compound Preparation: Dissolve (R)-7-(trifluoromethyl)chroman-4-amine in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Setup: Use a 96-well microtiter plate. In each well, stretch a thin layer of Parafilm over the top to create a sachet.
-
Dosing: Pipette 100 µL of the artificial diet into each well. Add the test compound to a final concentration of 100 µM. Include a negative control (DMSO vehicle) and a positive control (a known insecticide like imidacloprid).
-
Infestation: Carefully place 10-15 synchronized adult aphids onto the surface of the Parafilm sachet.
-
Incubation: Cover the plate and incubate for 48-72 hours under controlled conditions (e.g., 22°C, 16:8 light:dark cycle).
-
Assessment: Record mortality in each well. A "hit" is defined as mortality significantly above the negative control (e.g., >80%).
-
Rationale: This in vivo HTS format provides more biologically relevant data than a simple in vitro target-based screen at this early stage.[16] It simultaneously evaluates the compound's ability to be ingested and exert a toxic effect.
Advanced Evaluation and Mechanism of Action (MoA)
Positive hits from the primary screen must undergo rigorous follow-up studies.
Dose-Response and Spectrum Analysis (Tiers 2 & 3)
For any confirmed hits, a full dose-response curve is generated to determine the EC50 (effective concentration) or LC50 (lethal concentration). This quantitative data is crucial for comparing potency against benchmark compounds. Subsequently, the compound is tested against a broader panel of organisms to determine its spectrum of activity. For an insecticide, this would include chewing pests (e.g., lepidopteran larvae), other sucking pests, and key beneficial insects (e.g., honeybees, ladybugs) to assess selectivity and potential non-target effects.
Glasshouse Trials (Tier 4)
The ultimate test of a potential agrochemical is its performance on a whole plant.
Protocol: Glasshouse Fungicidal Trial (Powdery Mildew on Wheat)
-
Plant Propagation: Grow wheat seedlings in pots until the two-leaf stage.
-
Formulation: Prepare a sprayable formulation of the test compound. This typically involves dissolving the compound in a solvent and adding surfactants and adjuvants to ensure proper leaf coverage.[20][21]
-
Application: Spray the plants to runoff with various concentrations of the formulated compound. Include a negative control (formulation blank) and a positive control (a commercial fungicide). Allow the plants to dry completely.
-
Inoculation: 24 hours after treatment, inoculate the plants with a suspension of powdery mildew (Blumeria graminis f. sp. tritici) spores.
-
Incubation: Place the pots in a growth chamber with high humidity and appropriate temperature/light conditions to promote disease development.
-
Assessment: After 7-10 days, score the percentage of leaf area covered by mildew pustules for each treatment group. Calculate the percent disease control relative to the negative control.
Trustworthiness through Controls: The inclusion of both positive and negative controls in every assay is non-negotiable. The negative (vehicle) control establishes the baseline response and ensures that the solvent or formulation components are not causing the observed effect. The positive control (a known active compound) validates that the assay system is working correctly and provides a benchmark for performance.
Conclusion and Future Directions
(R)-7-(trifluoromethyl)chroman-4-amine represents a compelling, yet underexplored, scaffold for agrochemical discovery. The strategic incorporation of the trifluoromethyl group and a chiral amine center provides a strong rationale for its investigation. The synthetic and screening workflows detailed in this guide offer a clear, logical, and technically sound path for evaluating its potential. Positive results from this program would not only yield a new lead compound but also open the door for a broader structure-activity relationship (SAR) study to optimize potency, spectrum, and crop safety, ultimately leading to the development of next-generation crop protection solutions.
References
- Vertex AI Search. (n.d.). Cas 1213657-96-5,(R)-7-(TRIFLUOROMETHYL)CHROMAN-4-AMINE. LookChem.
- Smolecule. (n.d.). (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine.
- European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - EP 3994990 A1.
- Fujimoto, H., & Inagaki, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- MolCore. (n.d.). 1392218-77-7 | (R)-7-(Trifluoromethyl)chroman-4-amine hydrochloride.
- Gao, L., Yang, Z., Xiong, J., & Chen, Y. (2020). Design, Synthesis and Biological Investigation of Flavone Derivatives as Potential Multi-Receptor Atypical Antipsychotics. ResearchGate.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed.
- Tietjen, K., Drewes, M., & Stenzel, K. (2005). High Throughput Screening in Agrochemical Research. PubMed.
- Wikipedia. (n.d.). Trifluoromethyl group.
- Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
- European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - EP 3994989 A1.
- ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- A Simple Guide. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed Central. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- PubMed Central. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- JMFL Research Portal. (2023). Chemicals.
- ResearchGate. (n.d.). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives.
- ResearchGate. (2025). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Semantic Scholar. (n.d.). [PDF] Chiral Amine Synthesis.
- Life Chemicals. (n.d.). AgroChemical Screening Libraries.
- PubChem. (n.d.). Triazine compounds as PI3 kinase and mTOR inhibitors - Patent US-8039469-B2.
- Enigma Marketing Research. (n.d.). Generic/Off-Patent Agrochemical Reports.
- Evotec. (n.d.). High Throughput Screening (HTS) Services.
- ResearchGate. (2025). High-Throughput Screening in Agrochemical Research | Request PDF.
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Methodological & Application
Application Note: Enantioselective Synthesis of (R)-7-(trifluoromethyl)chroman-4-amine
Abstract
This application note provides a comprehensive guide for the enantioselective synthesis of (R)-7-(trifluoromethyl)chroman-4-amine, a valuable chiral building block in modern medicinal chemistry. The described methodology is a two-stage process commencing with the synthesis of the key intermediate, 7-(trifluoromethyl)chroman-4-one, followed by a highly selective biocatalytic asymmetric amination. The protocol emphasizes scientific integrity, providing a robust and reproducible pathway for obtaining the target compound with high enantiomeric purity. This guide is intended for researchers, scientists, and professionals in drug development seeking to incorporate advanced and sustainable synthetic methods.
Introduction: The Significance of Fluorinated Chiral Amines in Drug Discovery
Chiral amines are integral structural motifs in a vast array of pharmaceuticals, with an estimated 40-45% of small molecule drugs containing this functional group.[1] The precise three-dimensional arrangement of substituents around a chiral amine's stereocenter is often critical for its biological activity, influencing its binding affinity and selectivity for specific biological targets.[2][3]
The introduction of a trifluoromethyl (-CF3) group into a drug candidate's structure can significantly enhance its pharmacological profile.[4] The -CF3 group is known to improve metabolic stability, increase lipophilicity (which can aid in crossing the blood-brain barrier), and modulate the pKa of nearby functional groups, thereby influencing the molecule's overall pharmacokinetic and pharmacodynamic properties.[5] Consequently, the development of synthetic routes to enantiomerically pure amines bearing a trifluoromethyl group, such as (R)-7-(trifluoromethyl)chroman-4-amine, is of paramount importance for the advancement of novel therapeutics.[6]
This application note details a state-of-the-art approach that combines classical organic synthesis with the burgeoning field of biocatalysis to achieve the target molecule with high efficiency and stereoselectivity.
Synthetic Strategy: A Two-Stage Approach to Enantiopurity
The synthesis of (R)-7-(trifluoromethyl)chroman-4-amine is strategically divided into two key stages:
-
Synthesis of the Prochiral Ketone Precursor: The initial stage involves the construction of the chromanone core, yielding 7-(trifluoromethyl)chroman-4-one. This is achieved through a well-established pathway involving a Friedel-Crafts reaction followed by an intramolecular cyclization.
-
Enantioselective Biocatalytic Amination: The second and most critical stage is the asymmetric conversion of the prochiral ketone to the desired (R)-amine. For this transformation, we employ a biocatalytic approach utilizing a panel of ω-transaminases (ATAs). This method offers exceptional enantioselectivity under mild reaction conditions, presenting a greener and more efficient alternative to traditional chemical methods.[7]
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall synthetic workflow for (R)-7-(trifluoromethyl)chroman-4-amine.
Experimental Protocols
Stage 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one
This protocol is adapted from established methods for the synthesis of substituted chroman-4-ones.[8]
3.1.1. Step 1: Friedel-Crafts Acylation of 3-(Trifluoromethyl)phenol
-
Rationale: This step forms the carbon skeleton necessary for the subsequent cyclization. Anhydrous aluminum chloride is used as a Lewis acid catalyst to activate the acylating agent.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.).
-
Add dichloroethane as the solvent and cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 eq.) to the stirred suspension.
-
Add a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in dichloroethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 6 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate ester.
-
3.1.2. Step 2: Intramolecular Friedel-Crafts Alkylation (Cyclization)
-
Rationale: The intermediate ester undergoes an intramolecular electrophilic aromatic substitution to form the chromanone ring. Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this transformation.
-
Protocol:
-
Place the crude intermediate ester from the previous step into a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (10 eq. by weight) and heat the mixture to 80-90 °C with vigorous stirring for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-(trifluoromethyl)chroman-4-one as a solid.
-
| Reagent/Material | Step 1: Acylation | Step 2: Cyclization |
| 3-(Trifluoromethyl)phenol | 1.0 eq. | - |
| 3-Chloropropionyl chloride | 1.1 eq. | - |
| Aluminum chloride | 1.2 eq. | - |
| Dichloroethane | Solvent | - |
| Crude Intermediate Ester | - | 1.0 eq. |
| Polyphosphoric Acid | - | 10 eq. (by weight) |
| Typical Yield | - | 60-70% over two steps |
Stage 2: Enantioselective Biocatalytic Amination
-
Rationale: ω-Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[9] By using an (R)-selective transaminase, the prochiral 7-(trifluoromethyl)chroman-4-one can be converted to the desired (R)-amine with high enantiomeric excess. A screening of commercially available transaminases is the most effective way to identify the optimal enzyme for this specific substrate.[10][11]
3.2.1. Enzyme Screening Protocol
-
Objective: To identify the most effective (R)-selective ω-transaminase for the amination of 7-(trifluoromethyl)chroman-4-one. Commercially available screening kits, such as the Codex® ATA Screening Kit, are recommended.[10]
-
Protocol:
-
Prepare a stock solution of 7-(trifluoromethyl)chroman-4-one (e.g., 100 mM in DMSO).
-
In separate vials or a 96-well plate, add the buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add the PLP cofactor to each well (final concentration ~1 mM).
-
Add the amine donor, isopropylamine (final concentration ~0.5 M).
-
Add the substrate stock solution to each well (final concentration ~10 mM).
-
Initiate the reactions by adding each of the different transaminase enzymes from the screening kit to the respective wells.
-
Seal the plate and incubate at a controlled temperature (e.g., 30-40 °C) with shaking for 24 hours.
-
Quench the reactions by adding a suitable organic solvent (e.g., ethyl acetate) and an internal standard.
-
Analyze the conversion and enantiomeric excess (e.e.) of the product by chiral HPLC or GC.
-
Caption: Workflow for transaminase screening.
3.2.2. Preparative Scale Synthesis
-
Objective: To synthesize (R)-7-(trifluoromethyl)chroman-4-amine on a larger scale using the optimal enzyme identified in the screening.
-
Protocol:
-
To a temperature-controlled reaction vessel, add phosphate buffer (100 mM, pH 7.5), pyridoxal-5'-phosphate (1 mM), and isopropylamine (0.5 M).
-
Add the selected (R)-selective ω-transaminase (e.g., 1-5 mg/mL).
-
Stir the mixture until all components are dissolved.
-
Add 7-(trifluoromethyl)chroman-4-one (e.g., 50 mM).
-
Maintain the reaction at the optimal temperature (determined from screening, e.g., 35 °C) with gentle stirring for 24-48 hours.
-
Monitor the reaction for conversion and e.e. by taking aliquots and analyzing via chiral HPLC.
-
Once the reaction has reached completion, adjust the pH of the mixture to >10 with NaOH solution to ensure the product is in the free amine form.
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or crystallization to yield (R)-7-(trifluoromethyl)chroman-4-amine with high chemical and enantiomeric purity.
-
| Parameter | Screening Scale | Preparative Scale |
| Substrate Conc. | ~10 mM | 25-100 mM |
| Enzyme Loading | Per kit instructions | 1-5 mg/mL |
| Amine Donor | Isopropylamine (~0.5 M) | Isopropylamine (0.5 - 1.0 M) |
| Cofactor (PLP) | ~1 mM | ~1 mM |
| Temperature | 30-40 °C | Optimized (e.g., 35 °C) |
| Reaction Time | 24 h | 24-48 h |
| Expected e.e. | >99% for optimal enzyme | >99% |
| Expected Yield | - | >85% |
Self-Validating System and Causality
-
Enzyme Selectivity as an Internal Control: The high enantioselectivity of the chosen transaminase serves as a self-validating mechanism. An e.e. of >99% confirms that the biocatalytic transformation is proceeding as expected and that the desired enantiomer is being produced almost exclusively.
-
Rationale for Biocatalysis: The choice of a biocatalytic approach is deliberate. Traditional methods for asymmetric amination often require harsh reagents, cryogenic temperatures, or expensive and toxic heavy metal catalysts.[1] Transaminases operate in aqueous media under mild conditions, making the process more environmentally friendly and sustainable.[7] Furthermore, the high selectivity of enzymes often simplifies purification, reducing the need for extensive chromatographic separation of enantiomers.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the enantioselective synthesis of (R)-7-(trifluoromethyl)chroman-4-amine. By combining a robust synthesis of the chromanone precursor with a highly selective biocatalytic amination step, this approach offers high yields and excellent enantiopurity. This methodology is well-suited for implementation in research and development laboratories focused on the discovery of novel pharmaceuticals.
References
- Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. (URL not available)
-
Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering. [Link]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC. [Link]
-
Enzyme Screening Kits and Panels. Codexis. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. ResearchGate. [Link]
-
Asymmetric, biocatalytic labeled compound synthesis using transaminases. Catalysis Science & Technology. [Link]
-
Intramolecular Cyclization of m-Homoprenylphenols through Oxidative Nucleophilic Aromatic Substitution. The Royal Society of Chemistry. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. [Link]
-
Enzyme Screening Kit. Twist Bioscience. [Link]
-
(R)-7-(TRIFLUOROMETHYL)CHROMAN-4-AMINE. LookChem. [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]
-
Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. ACS Catalysis. [Link]
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC. [Link]
-
Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. [Link]
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL not available)
- Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. (URL not available)
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- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High Quality Transaminase (ATA) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 10. codexis.com [codexis.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Synthesis of (R)-7-(Trifluoromethyl)chroman-4-amine
Abstract
This document provides a detailed protocol for the enantioselective synthesis of (R)-7-(trifluoromethyl)chroman-4-amine, a key chiral building block in pharmaceutical research and drug development.[1][2] The trifluoromethyl group often enhances metabolic stability and receptor binding affinity, making this scaffold valuable for constructing novel therapeutic agents.[1][3] The described methodology focuses on a robust and scalable two-step sequence: the synthesis of the precursor ketone, 7-(trifluoromethyl)chroman-4-one, followed by an asymmetric reductive amination to yield the target chiral amine with high enantiopurity. This guide is intended for researchers and scientists in organic synthesis and medicinal chemistry.
Introduction & Strategic Overview
The chroman-4-amine framework is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[4] The specific enantiomer, (R)-7-(trifluoromethyl)chroman-4-amine, is of particular interest due to the stereospecific interactions required for pharmacological efficacy and the beneficial properties conferred by the trifluoromethyl substituent.[1][2]
The synthetic strategy outlined herein is designed for efficiency and control over stereochemistry. It avoids classical resolution, which is inherently limited to a 50% theoretical yield, in favor of an asymmetric transformation. The core of this protocol is the direct asymmetric reductive amination of a prochiral ketone. This approach is advantageous as it constructs the chiral center and installs the amine functionality in a single, highly controlled step.
Causality of the Synthetic Approach:
-
Step 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one: This precursor is synthesized via an intramolecular Friedel-Crafts acylation (a variation of the Haworth reaction). This cyclization is a reliable method for forming the chromanone core.
-
Step 2: Asymmetric Reductive Amination: This is the key enantioselective step. It proceeds through the in-situ formation of an imine between the ketone and an ammonia source, which is then asymmetrically reduced by a chiral catalyst and a hydride source. This method is chosen over asymmetric hydrogenation of the ketone followed by amination, as it is more atom-economical.[5][6]
Overall Synthetic Scheme
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| 3-(Trifluoromethyl)phenol | Round-bottom flasks, magnetic stirrers |
| Acrylic acid | Reflux condenser, heating mantles |
| Polyphosphoric acid (PPA) or Eaton's Reagent | Jacketed reaction vessel with overhead stirrer |
| Ammonium acetate (NH₄OAc) | Temperature controller and probe |
| Chiral Phosphoric Acid Catalyst | Rotary evaporator |
| Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) | Column chromatography setup (Silica gel) |
| Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes | Thin Layer Chromatography (TLC) plates |
| Toluene, Methanol (MeOH) | High-Performance Liquid Chromatography (HPLC) |
| Saturated aq. NaHCO₃, Brine | Nuclear Magnetic Resonance (NMR) Spectrometer |
| Anhydrous Magnesium Sulfate (MgSO₄) | Mass Spectrometer (MS) |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Polyphosphoric acid and Eaton's reagent are highly corrosive; handle with extreme care.
Step 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one
This step involves a Michael addition followed by an intramolecular Friedel-Crafts acylation.
Protocol:
-
Michael Addition:
-
To a stirred solution of 3-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent, add a base (e.g., Triton B, 0.1 eq).
-
Heat the mixture to 80-90 °C.
-
Slowly add acrylic acid (1.1 eq) dropwise over 30 minutes.
-
Maintain the reaction at 110-120 °C for 4-6 hours, monitoring by TLC for the consumption of the starting phenol.
-
Cool the reaction, dilute with water, and acidify with HCl (2M) to precipitate the product, 3-(3-(trifluoromethyl)phenoxy)propanoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
In a round-bottom flask, add polyphosphoric acid (PPA) (10x weight of the propanoic acid) and heat to 80 °C.
-
Slowly add the dried 3-(3-(trifluoromethyl)phenoxy)propanoic acid (1.0 eq) in portions to the hot PPA with vigorous stirring.
-
Increase the temperature to 100 °C and stir for 2-3 hours. The reaction progress can be monitored by TLC (disappearance of starting material).
-
Carefully pour the hot, viscous mixture onto crushed ice with stirring. This is a highly exothermic step.
-
Extract the resulting aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to yield 7-(trifluoromethyl)chroman-4-one as a solid.
-
Step 2: Asymmetric Reductive Amination
This key step establishes the stereocenter at the C4 position. The reaction uses an ammonia source to form an imine in situ, which is then reduced enantioselectively.[7][8][9]
Protocol:
-
Reaction Setup:
-
To an oven-dried, argon-flushed flask, add 7-(trifluoromethyl)chroman-4-one (1.0 eq), ammonium acetate (5.0 eq), and Hantzsch ester (1.2 eq).
-
Add a chiral phosphoric acid catalyst (e.g., a SPINOL- or BINOL-derived catalyst, 1-5 mol%).
-
Add anhydrous toluene as the solvent.
-
-
Reaction Execution:
-
Heat the mixture to 60 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS for the consumption of the ketone.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1M NaOH to remove the acidic catalyst.
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified via flash chromatography on silica gel. A gradient elution (e.g., 0-10% MeOH in DCM) is often effective. The use of a small percentage of triethylamine (0.5%) in the eluent can prevent the amine product from streaking on the column.
-
Characterization and Data
The final product must be rigorously characterized to confirm its identity, purity, and enantiomeric excess (e.e.).
| Analysis | Expected Result for (R)-7-(trifluoromethyl)chroman-4-amine |
| ¹H NMR | Consistent with the structure; characteristic peaks for aromatic, chroman ring, and amine protons. |
| ¹³C NMR | Correct number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 218.08. |
| Chiral HPLC | Baseline separation of the (R) and (S) enantiomers. Enantiomeric excess should be >95% e.e. |
Self-Validation: The protocol's trustworthiness is established by confirming these analytical results. The chiral HPLC analysis is particularly critical for validating the success of the asymmetric step. A small sample of the racemic amine (synthesized using a non-chiral reducing agent like NaBH₃CN) should be used to develop the HPLC method and confirm the peak identities.[7][10]
Mechanistic Rationale & Workflow Visualization
The enantioselectivity of the reductive amination is governed by the chiral phosphoric acid catalyst. The catalyst coordinates with the imine intermediate, forming a chiral ion pair. This complex shields one face of the imine, directing the hydride delivery from the Hantzsch ester to the opposite face, thus favoring the formation of one enantiomer.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine [smolecule.com]
- 3. jelsciences.com [jelsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Characterizing (R)-7-(trifluoromethyl)chroman-4-amine Activity at the Trace Amine-Associated Receptor 1 (TAAR1)
Introduction: The Therapeutic Potential of TAAR1 Agonists
(R)-7-(trifluoromethyl)chroman-4-amine is a chiral chemical compound with potential as a pharmacological agent.[1] Its chroman-4-amine core structure is a recognized scaffold in medicinal chemistry, and the trifluoromethyl group can significantly influence its biological activity and bioavailability.[1][2] This compound belongs to a class of molecules being investigated for their interaction with the Trace Amine-Associated Receptor 1 (TAAR1).
TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines and has emerged as a promising therapeutic target for a range of psychiatric and metabolic disorders, including schizophrenia, depression, and type 2 diabetes.[3][4][5] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action that may provide therapeutic benefits with fewer side effects.[4]
Upon activation by an agonist, TAAR1 primarily couples to the Gs alpha-subunit of the heterotrimeric G protein complex. This initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP).[6] Additionally, like many GPCRs, agonist binding can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiate distinct, G protein-independent signaling pathways.[5][7]
This guide provides detailed protocols for two fundamental cell-based assays essential for characterizing the pharmacological activity of compounds like (R)-7-(trifluoromethyl)chroman-4-amine at the human TAAR1: a cAMP Accumulation Assay to quantify Gs pathway activation and a β-Arrestin Recruitment Assay to assess G protein-independent signaling. These assays are critical for determining compound potency (EC50) and efficacy (Emax) and for identifying potential signaling bias.
Section 1: Core Principles of TAAR1 Functional Assays
To fully characterize a putative TAAR1 agonist, it is crucial to investigate its influence on the two primary signaling pathways initiated by the receptor.
Gs Pathway: cAMP Accumulation
The canonical signaling pathway for TAAR1 involves its coupling to the Gs protein. Agonist binding causes a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[6] This second messenger then activates downstream effectors like Protein Kinase A (PKA). Measuring the amount of cAMP produced in response to compound stimulation is a direct and robust method for quantifying Gs-mediated receptor activation.
Caption: TAAR1 Gs-protein signaling cascade.
β-Arrestin Recruitment
Agonist-induced phosphorylation of the GPCR's intracellular tail by G protein-coupled receptor kinases (GRKs) creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to signal desensitization.[5] Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling independent of G proteins. Quantifying this recruitment is essential for understanding the full signaling profile of a ligand and is particularly important in the search for "biased agonists" that preferentially activate one pathway over the other.[7]
Caption: β-Arrestin recruitment to an activated GPCR.
Section 2: Protocol - TAAR1 cAMP Accumulation Assay
This protocol is designed to quantify the agonist-induced increase in intracellular cAMP in a cell line stably expressing human TAAR1. It utilizes a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[8]
Materials and Reagents
| Reagent | Recommended Source | Rationale |
| Host Cell Line | CHO-K1 or HEK293 | Robust, easy to transfect, and widely used for GPCR assays. |
| hTAAR1 Expression Vector | Commercially available | To create a stable cell line overexpressing the human TAAR1 target. |
| Cell Culture Medium | DMEM/F-12, 10% FBS, 1% Pen/Strep, G418 | Standard medium for cell propagation; G418 for selection of stable transfectants. |
| Assay Buffer | HBSS with 20 mM HEPES, 0.1% BSA | Provides a stable physiological environment during the assay. |
| Phosphodiesterase (PDE) Inhibitor | IBMX or Ro 20-1724 | Prevents the degradation of cAMP, amplifying the signal window. |
| Test Compound | (R)-7-(trifluoromethyl)chroman-4-amine | The molecule under investigation. |
| Reference Agonist | β-phenethylamine (β-PEA) or known TAAR1 agonist | Positive control to validate assay performance and normalize data. |
| cAMP Assay Kit | e.g., HTRF cAMP Dynamic 2 (Cisbio) | A sensitive, high-throughput compatible kit for cAMP quantification.[8] |
| Assay Plates | 384-well, low-volume, white, solid bottom | Suitable for fluorescent/luminescent assays, minimizing cross-talk. |
Experimental Workflow
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine [smolecule.com]
- 3. Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer’s Disease | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-arrestin recruitment facilitates a direct association with G proteins | bioRxiv [biorxiv.org]
- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 7. Why Study GPCR Arrestin Recruitment? [emea.discoverx.com]
- 8. researchgate.net [researchgate.net]
In vivo experimental design with (R)-7-(trifluoromethyl)chroman-4-amine
Application Note: Preclinical Evaluation of (R)-7-(trifluoromethyl)chroman-4-amine Scaffolds
Executive Summary
(R)-7-(trifluoromethyl)chroman-4-amine (CAS: 1213657-96-5) represents a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery.[1] The incorporation of a trifluoromethyl (-CF3) group at the C7 position enhances metabolic stability and lipophilicity, while the rigid chroman core restricts conformational freedom, potentially increasing receptor selectivity (e.g., 5-HT, Dopamine, or mGluR targets).
This guide provides a standardized workflow for the in vivo characterization of lead compounds derived from this scaffold. It addresses the critical challenges of solubility (due to the lipophilic -CF3 moiety) and stereochemical integrity (R-enantiomer retention), offering self-validating protocols for Pharmacokinetics (PK) and Pharmacodynamics (PD).
Part 1: Compound Profile & Formulation Strategy
Challenge: The 7-trifluoromethyl group significantly increases logP (lipophilicity), making aqueous solubility a primary hurdle for in vivo dosing. Causality: Poor formulation leads to erratic absorption and "false negative" efficacy data. The amine handle provides a pKa ~9-10, allowing for salt formation, but the lipophilic core often requires co-solvents.
Protocol 1.1: Vehicle Selection & Preparation
Objective: Create a stable, homogeneous solution for Intraperitoneal (IP) or Oral (PO) administration (10 mg/kg target dose).
| Component | Function | Concentration | Rationale |
| DMSO | Solubilizer | 5-10% | Dissolves the lipophilic CF3-chroman core. |
| PEG-400 | Co-solvent | 40% | Prevents precipitation upon dilution. |
| Saline (0.9%) | Diluent | 50% | Physiological tonicity (add last). |
| 1N HCl | pH Adjuster | As needed | Converts free amine to soluble hydrochloride salt in situ. |
Step-by-Step Formulation:
-
Weigh the required amount of (R)-7-(trifluoromethyl)chroman-4-amine.
-
Dissolve completely in 100% DMSO (calculate 10% of final volume). Sonicate if necessary.
-
Add PEG-400 (40% of final volume) and vortex for 30 seconds.
-
Slowly add 0.9% Saline (50% of final volume) while vortexing.
-
Critical Check: If precipitation occurs, add 1N HCl dropwise until the solution clears (target pH 4.5–5.5). The amine functionality facilitates solubility in acidic media.
-
Filter sterilize (0.22 µm PTFE filter) before injection.
Part 2: Pharmacokinetic (PK) Profiling (Self-Validating)
Hypothesis: The 7-CF3 group blocks metabolic oxidation at the susceptible 7-position, extending half-life (
Protocol 2.1: Dual-Arm PK Study (Mouse)
Animals: Male C57BL/6 mice (n=3 per timepoint). Dose: 10 mg/kg (PO) and 3 mg/kg (IV).
Workflow:
-
Dosing: Administer formulated compound.
-
Sampling: Collect blood (cardiac puncture) and brain tissue at T = 0.25, 0.5, 1, 4, 8, and 24 hours.
-
Processing:
-
Plasma: Centrifuge blood (EDTA tubes) at 3000g, 4°C, 10 min.
-
Brain:[2] Homogenize in PBS (1:3 w/v).
-
-
Bioanalysis (LC-MS/MS):
-
Column: C18 Reverse Phase (handles hydrophobic CF3).
-
Transition: Monitor parent ion
and specific CF3-loss fragment. -
Internal Standard: Use a deuterated analog or a structural analog like 7-chlorochroman-4-amine.
-
Data Output Table (Template):
| Parameter | Definition | Target Criteria (CNS Lead) |
| Time to max concentration | 0.5 – 1.0 h (Rapid absorption) | |
| Oral Bioavailability | > 30% | |
| Intrinsic Clearance | Low (CF3 blocks metabolism) | |
| Unbound Brain:Plasma Ratio | > 0.3 (Critical for efficacy) |
Part 3: Pharmacodynamic (PD) Efficacy Model
Context: Chroman-4-amines are classic scaffolds for serotonin (5-HT) and dopamine receptor modulation. Logic: Before specific receptor testing, a Locomotor Activity Assay serves as a broad-spectrum "Go/No-Go" gate to assess CNS engagement and rule out sedation.
Protocol 3.1: Open Field Locomotor Test
Objective: Determine if the compound induces sedation (toxicity) or hyperlocomotion (stimulant activity).
-
Acclimatization: Place mice in the testing room 1 hour prior to the experiment (Red light, low noise).
-
Dosing: Administer Vehicle or Test Compound (10, 30 mg/kg IP) 30 mins prior to testing (based on
from PK). -
Recording: Place mouse in the center of an Open Field chamber (
cm). -
Measurement: Record movement for 30 minutes using video tracking software (e.g., EthoVision).
-
Analysis:
-
Total Distance Moved (cm): Decrease = Sedation; Increase = Stimulation.
-
Center Time (%): Increase = Anxiolytic effect (potential 5-HT activity).
-
Part 4: Visualization & Logic Flow
Diagram 1: Formulation & PK Decision Tree
This diagram illustrates the critical decision points for solubilizing the lipophilic scaffold and validating its CNS exposure.
Caption: Workflow for overcoming the solubility limit of the CF3-chroman scaffold and validating CNS penetration.
Diagram 2: Mechanism of Action & PD Logic
This diagram maps the structural features of the molecule to its biological readout.
Caption: Structural Activity Relationship (SAR) flow from chemical features to behavioral phenotype.
References
-
BenchChem. (S)-chroman-4-amine | High-Purity Chiral Building Block.[1] (Note: Refers to the enantiomer, applicable to the scaffold class).[3] Link
-
National Institutes of Health (NIH). Synthesis and biological activity of some derivatives of thiochroman-4-one. J Med Chem. 1977.[2] (Foundational chemistry of the chroman/thiochroman scaffold). Link
-
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (Discusses the utility of chroman-4-amine precursors in CNS drug design). Link
-
Enamine. Synthesis of α-trifluoromethyl amines. (Chemical background on the stability and synthesis of trifluoromethyl amines). Link
-
LookChem. (R)-7-(TRIFLUOROMETHYL)CHROMAN-4-AMINE CAS Data.Link
Sources
- 1. (S)-chroman-4-amine | High-Purity Chiral Building Block [benchchem.com]
- 2. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization of (R)-7-(trifluoromethyl)chroman-4-amine
Introduction
(R)-7-(trifluoromethyl)chroman-4-amine (CAS: 1392218-77-7) represents a privileged scaffold in medicinal chemistry, particularly in the development of GPCR modulators and CNS-active agents. The combination of the lipophilic trifluoromethyl group at the C7 position and the chiral amine at C4 presents unique analytical challenges.
The trifluoromethyl group (-CF
-
Chemical Identity (MS, NMR)
-
Enantiomeric Purity (Chiral HPLC)
-
Absolute Configuration (VCD/X-ray)
Analytical Workflow Visualization
The following diagram outlines the integrated workflow for full characterization, ensuring no critical quality attribute is overlooked.
Figure 1: Integrated analytical workflow for the characterization of chiral fluorinated amines.
Structural Identification & Physicochemical Profiling
Mass Spectrometry (ESI-MS)
Due to the basicity of the primary amine, Electrospray Ionization (ESI) in positive mode is the detection method of choice.
-
Instrument: LC-MS (Quadrupole or TOF)
-
Ionization: ESI (+)
-
Theoretical Monoisotopic Mass: ~217.07 Da (Free Base)
-
Observed Ion:
Da -
Fragmentation Pattern: Expect loss of
( ) as a characteristic fragment for primary amines.
Nuclear Magnetic Resonance (NMR)
NMR provides the primary structural confirmation. The
Protocol:
F NMR for Content Assay
The -CF
-
Solvent: DMSO-
or CDCl (Note: Chemical shifts may vary slightly by solvent). -
Reference: CFCl
(0 ppm) or internal standard. -
Expected Shift:
to ppm (Singlet). -
Integration: Set -CF
signal to 3.00.
Protocol:
H NMR
-
Aromatic Region: Three protons corresponding to the 1,2,4-substitution pattern on the benzene ring.
-
Chroman Core:
-
C4-H (Chiral Center): Triplet or dd around
3.8–4.2 ppm. -
C2-H
: Multiplet around 4.0–4.3 ppm (adjacent to Oxygen). -
C3-H
: Multiplet around 1.8–2.2 ppm.
-
Enantiomeric Purity Determination (Chiral HPLC)
This is the critical assay for confirming the (R)-enantiomer. Primary amines are notoriously difficult to separate due to peak tailing caused by interaction with residual silanols on the silica backbone.
Core Principle: Use an immobilized polysaccharide-based Chiral Stationary Phase (CSP) with a basic additive in the mobile phase to suppress ionization of the amine.
Method Development Strategy
Figure 2: Decision tree for developing a robust chiral separation method for primary amines.
Recommended Protocol (Start Point)
This protocol uses Chiralpak IC (immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), which shows broad selectivity for fused-ring amines.
| Parameter | Setting | Rationale |
| Column | Chiralpak IC (4.6 x 250 mm, 5 µm) | Immobilized phase allows robust solvent use; high selectivity for bicyclic systems. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v) | DEA is mandatory. It masks silanol sites, ensuring sharp peaks for the amine. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temperature | 25°C | Lower temperature often improves chiral recognition (enthalpic control). |
| Detection | UV @ 254 nm or 280 nm | The trifluoromethyl-benzene chromophore absorbs strongly here. |
| Sample Diluent | Mobile Phase (without DEA) | Prevents solvent mismatch peaks. |
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these criteria using a racemic standard:
-
Resolution (
): NLT (Not Less Than) 1.5 between (R) and (S) peaks. -
Tailing Factor (
): NMT (Not More Than) 1.5 (Ensures basic additive is working). -
Repeatability: RSD
2.0% for peak area (n=5).
Absolute Configuration Assignment
While the synthesis may target the (R)-enantiomer, verification is required for regulatory filing.
X-Ray Crystallography (Gold Standard)
If the hydrochloride salt is crystalline:
-
Technique: Single Crystal X-Ray Diffraction (SC-XRD).
-
Requirement: Presence of a heavy atom (Chlorine in the HCl salt) allows determination of absolute stereochemistry via anomalous dispersion (Flack parameter).
-
Target: Flack parameter close to 0.0 confirms correct assignment; close to 1.0 indicates inverted structure.
Vibrational Circular Dichroism (VCD)
If crystals are unavailable, VCD is the modern non-destructive standard.
-
Method: Compare the experimental IR/VCD spectrum of the sample (dissolved in CDCl
) against the Density Functional Theory (DFT) calculated spectrum of the (R)-isomer. -
Validation: A high "Similiarity Score" (typically >0.8) confirms the configuration.
Safety & Handling
-
Fluorinated Compounds: While -CF
groups are generally stable, avoid strong reducing conditions which could defluorinate the ring. -
Amines: Corrosive and potential irritants. Handle in a fume hood.
-
Waste: Dispose of halogenated organic waste separately.
References
-
USP General Chapter <621> Chromatography . United States Pharmacopeia.[1][2] (Provides the regulatory framework for system suitability calculations like Resolution and Tailing Factor).
-
Subramanian, G. (Ed.).[3] (2019). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Authoritative text on chiral method development).
-
Dolensky, B., et al. (2012). "19F NMR Chemical Shifts of Fluorinated Aromatic Compounds." Journal of Fluorine Chemistry. (Reference for chemical shift prediction of Ar-CF3 groups).
-
Application Guide for Chiral HPLC. Daicel Corporation. (Standard industry protocols for polysaccharide columns).
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HPLC purification method for (R)-7-(trifluoromethyl)chroman-4-amine
An Application Note and Protocol for the Preparative HPLC Purification of (R)-7-(trifluoromethyl)chroman-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust protocol for the enantioselective purification of (R)-7-(trifluoromethyl)chroman-4-amine from a racemic mixture using High-Performance Liquid Chromatography (HPLC). Chiral amines are foundational building blocks in medicinal chemistry, and securing high enantiomeric purity is critical for developing safe and effective therapeutics.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chromatographic principles. We will explore the rationale behind the selection of the chiral stationary phase (CSP), the optimization of the mobile phase, and the systematic steps for scaling from analytical observation to preparative purification. The protocol is designed to be a self-validating system, complete with a troubleshooting guide to address common separation challenges.
Introduction: The Challenge of Chiral Amine Purification
The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even responsible for adverse effects. Consequently, regulatory bodies and pharmaceutical development standards necessitate the use of single-enantiomer drugs.[2] (R)-7-(trifluoromethyl)chroman-4-amine is a valuable chiral intermediate whose stereocenter at the C4 position is critical. Its structure, featuring a primary amine and a trifluoromethyl group, presents specific challenges and opportunities for chiral separation.
High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its high efficiency, scalability, and reproducibility.[3][4] This application note details a method centered on a polysaccharide-based CSP, which has demonstrated broad utility for a wide range of chiral compounds, including aromatic amines.[2][5]
Analyte & Separation Strategy: A Mechanistic Approach
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties.
-
(R)-7-(trifluoromethyl)chroman-4-amine: The molecule possesses a single stereocenter at the C4 position. The primary amine is a basic functional group that can interact strongly with the CSP through hydrogen bonding.
-
Chroman Moiety: The aromatic ring provides opportunities for π-π stacking interactions with the CSP.[6]
-
Trifluoromethyl (CF3) Group: This highly electronegative group can modulate the molecule's acidity/basicity and participate in dipole-dipole interactions, potentially enhancing chiral recognition.[5]
Our strategy is predicated on exploiting these features. Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), create chiral grooves and cavities.[5][6] Enantioselective recognition occurs when the enantiomers exhibit differential binding affinities with the CSP based on a combination of interactions, including hydrogen bonds, π-π interactions, and steric hindrance.[6][7] The primary amine is a key interaction point, but its basicity can also lead to undesirable peak tailing on silica-based columns due to strong interactions with residual acidic silanol groups. To counteract this, the mobile phase must be carefully modified.
Method Development Workflow
Developing a chiral separation method is a systematic process. The goal is to achieve a resolution (Rs) of >1.5, which ensures baseline separation suitable for preparative work. The workflow involves screening different columns and mobile phases to find a promising starting point, followed by fine-tuning for optimal performance.[8]
Caption: General workflow for chiral HPLC method development and scale-up.
Detailed Experimental Protocols
This protocol provides a starting point for the purification. Researchers should expect to perform minor optimizations based on their specific instrumentation and racemic mixture purity.
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is recommended. A good starting point is a column packed with amylose tris(3,5-dimethylphenylcarbamate).
-
Analytical Column: e.g., 250 x 4.6 mm, 5 µm particle size.
-
Preparative Column: e.g., 250 x 20 mm, 5 or 10 µm particle size.
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Mobile Phase Additive: Diethylamine (DEA) or Trifluoroacetic acid (TFA). For basic amines, a basic additive is typically preferred to ensure good peak shape.[9]
-
Sample: Racemic 7-(trifluoromethyl)chroman-4-amine dissolved in the mobile phase or a compatible solvent.
Protocol 1: Analytical Method Development
-
Mobile Phase Preparation:
-
Prepare a stock solution of the chosen mobile phase. A typical starting point for normal-phase chromatography is a mixture of n-Hexane and an alcohol (IPA or EtOH).[6]
-
Initial Screening Condition: n-Hexane / Isopropanol (90:10, v/v).
-
To this mixture, add 0.1% Diethylamine (DEA) to improve the peak shape of the basic amine. For example, to 1000 mL of the mobile phase, add 1 mL of DEA.
-
-
Sample Preparation:
-
Dissolve the racemic 7-(trifluoromethyl)chroman-4-amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Screening):
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the analytical column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Monitor the separation and identify the two enantiomer peaks.
-
| Parameter | Recommended Setting | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 250x4.6 mm, 5 µm | Proven broad selectivity for chiral amines.[2][5] |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | Normal phase mode often provides better selectivity on polysaccharide CSPs. DEA is critical for preventing peak tailing of the amine.[9] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can affect selectivity; starting at ambient temperature is standard practice.[10] |
| Detection | UV at 254 nm | The aromatic chroman structure provides strong UV absorbance. |
| Injection Volume | 10 µL | A small volume to avoid column overloading during analytical method development. |
-
Optimization:
-
If resolution is poor: Adjust the ratio of Hexane/IPA. Increasing the alcohol content (e.g., to 85:15) will decrease retention times but may increase or decrease resolution. Test different ratios systematically (e.g., 95:5, 90:10, 85:15).
-
If peak shape is poor: Adjust the concentration of DEA (e.g., from 0.05% to 0.2%).
-
The goal is to achieve a resolution (Rs) value greater than 1.5 between the two enantiomer peaks.
-
Protocol 2: Preparative Scale-Up and Purification
-
Scale-Up Calculation:
-
Once the analytical method is optimized, scale up to the preparative column. The flow rate should be adjusted based on the column cross-sectional area.
-
Flow Rate (Prep) = Flow Rate (Analyt) x [(ID Prep)² / (ID Analyt)²]
-
Example: For a 20 mm ID prep column from a 4.6 mm ID analytical column: Prep Flow = 1.0 mL/min x [(20)² / (4.6)²] ≈ 18.8 mL/min.
-
-
Sample Loading Study:
-
Prepare a more concentrated sample solution (e.g., 10-20 mg/mL).
-
Perform a series of injections with increasing volumes to determine the maximum sample load that does not compromise the baseline separation of the enantiomers.
-
-
Preparative Run and Fraction Collection:
-
Equilibrate the preparative column with the optimized mobile phase.
-
Inject the determined maximum sample load.
-
Collect the eluent in fractions as the peaks elute. The fraction corresponding to the desired (R)-enantiomer should be collected. Note: The elution order of (R) vs. (S) must be determined using an analytical standard of the pure (R)-enantiomer.
-
-
Post-Purification:
-
Combine the fractions containing the pure (R)-enantiomer.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Analyze the purity of the final product using the analytical HPLC method to determine the enantiomeric excess (% ee).
-
Expected Results & Performance
Under the optimized conditions, baseline separation of the two enantiomers should be achieved.
| Parameter | Expected Value | Description |
| Retention Time (k1) | 5 - 15 min | Retention time of the first eluting enantiomer. |
| Selectivity (α) | > 1.2 | The ratio of the retention factors of the two enantiomers. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation, crucial for high-purity preparative work. |
| Enantiomeric Excess (% ee) | > 99% | Expected purity of the collected fraction post-purification. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.2) | 1. Mobile phase composition is not optimal. 2. Incorrect CSP choice. | 1. Systematically vary the Hexane/IPA ratio. Try a different alcohol like Ethanol. 2. Screen a different CSP (e.g., a cellulose-based column). |
| Peak Tailing | 1. Insufficient or incorrect mobile phase additive. 2. Column degradation. | 1. Increase the concentration of DEA (e.g., to 0.2%). If using an acidic additive, ensure it is appropriate for the CSP.[11] 2. Flush the column or replace if necessary. |
| No Peaks Detected | 1. Incorrect detector wavelength. 2. Sample concentration too low. | 1. Verify the UV absorbance spectrum of the analyte. 2. Prepare a more concentrated sample. |
| Loss of Resolution at Prep Scale | Column overloading. | Reduce the injection volume or sample concentration. Perform a loading study to determine the optimal load. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC purification of (R)-7-(trifluoromethyl)chroman-4-amine. By leveraging a polysaccharide-based chiral stationary phase and carefully optimizing the normal-phase mobile phase with a basic additive, a robust and scalable separation can be achieved. The systematic approach outlined here, from analytical method development to preparative scale-up, empowers researchers to obtain this valuable chiral intermediate with high enantiomeric purity, a critical step in the advancement of pharmaceutical research and development.
References
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-
Wang, Z., et al. (2011). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1218(25), 3945-3953. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
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Li, F., et al. (2023). HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light-Driven Molecular Motor. Journal of Separation Science, 46(12), 2300055. Retrieved from [Link]
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El-Kimary, E. I., et al. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
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Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111. Retrieved from [Link]
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Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-681. Retrieved from [Link]
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-201. Retrieved from [Link]
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Lee, J. H., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 58(2), 161-165. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1741. Retrieved from [Link]
-
Delahaye, S., et al. (2021). Insights into chiral recognition mechanisms in supercritical fluid chromatography. II. Factors contributing to enantiomer separation on tris-(3,5-dimethylphenylcarbamate) of amylose and cellulose stationary phases. Journal of Chromatography A, 1651, 462295. Retrieved from [Link]
-
Yashima, E., et al. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 38(12), 3401-3416. Retrieved from [Link]
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Bell, D. S. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe, 16(7), 398-406. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of (R)-7-(Trifluoromethyl)chroman-4-amine
Introduction
(R)-7-(trifluoromethyl)chroman-4-amine is a chiral building block of significant interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure found in a variety of biologically active compounds.[1][2] The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] The chiral amine at the C-4 position provides a key handle for introducing diverse substituents to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4][5]
This document provides detailed protocols for the derivatization of the primary amino group of (R)-7-(trifluoromethyl)chroman-4-amine. The described methods—N-acylation and N-sulfonylation—are fundamental transformations that yield stable amide and sulfonamide derivatives, respectively. These derivatives are crucial for creating libraries of compounds for biological screening and for preparing intermediates for more complex molecular architectures.[6][7] The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.
Core Principles of Chiral Amine Derivatization
The primary objective of derivatizing a chiral amine like (R)-7-(trifluoromethyl)chroman-4-amine is often to convert a pair of enantiomers into a pair of diastereomers.[8] Enantiomers possess identical physical properties in an achiral environment, making their separation and analysis challenging.[8][9] By reacting the chiral amine with an enantiomerically pure chiral derivatizing agent, diastereomers are formed. These diastereomers have distinct physical properties, allowing for their separation and quantification using standard chromatographic techniques like HPLC or analysis by NMR spectroscopy.[8][]
Alternatively, derivatization with achiral reagents can be used to modify the molecule's overall properties, such as solubility, stability, or biological activity.[11] The protocols detailed below focus on the formation of amides and sulfonamides, which are common functional groups in pharmaceutical compounds.
Experimental Protocols
I. N-Acylation of (R)-7-(trifluoromethyl)chroman-4-amine
This protocol details the formation of an amide bond by reacting the primary amine with an acyl chloride. Acylation is a versatile and widely used reaction for introducing a diverse range of acyl groups.[7][12]
Rationale: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.
Materials:
-
(R)-7-(trifluoromethyl)chroman-4-amine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-7-(trifluoromethyl)chroman-4-amine (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the base (e.g., triethylamine, 1.2 eq) dropwise with stirring.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated derivative.
II. N-Sulfonylation of (R)-7-(trifluoromethyl)chroman-4-amine
This protocol describes the formation of a sulfonamide by reacting the primary amine with a sulfonyl chloride. Sulfonamides are a key functional group in many marketed drugs due to their chemical stability and ability to participate in hydrogen bonding.[13][14]
Rationale: Similar to acylation, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to scavenge the HCl generated.[15] Pyridine can serve as both the base and the solvent.
Materials:
-
(R)-7-(trifluoromethyl)chroman-4-amine
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Base (if using DCM, e.g., triethylamine)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: Dissolve (R)-7-(trifluoromethyl)chroman-4-amine (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask at 0 °C. If using DCM, add a base like triethylamine (1.2 eq).
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the product by recrystallization or column chromatography to yield the pure N-sulfonylated derivative.
Data Presentation and Analysis
The success of the derivatization reactions should be confirmed by appropriate analytical techniques.
| Parameter | N-Acylation | N-Sulfonylation |
| Typical Reagents | Acetyl chloride, Benzoyl chloride | p-Toluenesulfonyl chloride, Methanesulfonyl chloride |
| Base | Triethylamine, Pyridine | Pyridine, Triethylamine |
| Solvent | Dichloromethane, THF | Pyridine, Dichloromethane |
| Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield | >90% | >85% |
Analytical Characterization:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity. Chiral HPLC can be used to determine the enantiomeric excess if a chiral derivatizing agent was used.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the derivatized product. For chiral derivatives, diastereomers may be distinguishable by NMR.[9][18]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Visualization of Workflows
N-Acylation Workflow
Caption: General workflow for the N-acylation of (R)-7-(trifluoromethyl)chroman-4-amine.
N-Sulfonylation Workflow
Caption: General workflow for the N-sulfonylation of (R)-7-(trifluoromethyl)chroman-4-amine.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the derivatization of (R)-7-(trifluoromethyl)chroman-4-amine. Successful N-acylation and N-sulfonylation are critical first steps in the synthesis of compound libraries for drug discovery programs. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate a diverse range of derivatives for biological evaluation. The analytical methods described are essential for ensuring the quality and purity of the synthesized compounds, which is paramount for obtaining reliable biological data.
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de Oliveira, A. B., Alvarenga, N. L., & de Oliveira, T. T. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules (Basel, Switzerland), 27(19), 6289. [Link]
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Company, R. S., Calvet, T., Font-Bardia, M., & Escudero-Adán, F. J. (2022). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society, 144(23), 10306–10316. [Link]
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Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European journal of medicinal chemistry, 93, 539–563. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to In Vivo Dosing with (R)-7-(trifluoromethyl)chroman-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-7-(trifluoromethyl)chroman-4-amine. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to optimize the dosage of this novel compound in your in vivo studies. Given the limited publicly available data on this specific molecule, this resource synthesizes established principles of preclinical drug development with insights from structurally related compounds, such as chroman-4-one derivatives and molecules containing trifluoromethyl groups.
Frequently Asked Questions (FAQs)
Q1: Where do I begin with selecting a starting dose for (R)-7-(trifluoromethyl)chroman-4-amine in my animal model?
A: Establishing a safe and potentially efficacious starting dose is a cornerstone of any successful in vivo study. For a novel compound like (R)-7-(trifluoromethyl)chroman-4-amine, a systematic approach is crucial.
-
Leverage In Vitro Data: Your initial in vitro studies are a valuable starting point. While not directly translatable, parameters like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can provide a preliminary indication of the compound's potency. It's important to understand that the in vivo dose will likely need to be significantly higher to account for factors such as absorption, distribution, metabolism, and excretion (ADME).
-
Literature Review of Analogs: Conduct a thorough literature search for in vivo studies on structurally similar compounds. Pay close attention to other chroman-4-amine or chromen-4-one derivatives.[1][2] While the specific dosages will vary, this can provide a ballpark range to inform your initial dose-ranging studies.
-
The Importance of a Dose-Ranging Study: A well-designed dose-range finding (DRF) study is indispensable for any new chemical entity.[3] This initial in vivo experiment is designed to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects.[4] A typical DRF study involves administering a wide range of doses, often on a logarithmic scale (e.g., 1, 10, 100 mg/kg), to small groups of animals and observing for signs of toxicity over a set period.
Q2: What is the significance of the trifluoromethyl group in (R)-7-(trifluoromethyl)chroman-4-amine for in vivo studies?
A: The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals and can significantly influence a compound's properties.[5][6][7]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown. This can lead to a longer half-life in vivo, potentially allowing for less frequent dosing.[5]
-
Increased Lipophilicity: The -CF3 group can increase the lipophilicity ("fat-solubility") of a molecule.[5] This can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which could be a critical factor depending on your therapeutic target.
-
Altered Binding Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the chroman ring, potentially leading to stronger and more specific interactions with its biological target.[8]
Q3: (R)-7-(trifluoromethyl)chroman-4-amine is a chiral molecule. What specific considerations should I have for my in vivo experiments?
A: The chirality of your compound is a critical factor that should not be overlooked. The "R" designation indicates a specific three-dimensional arrangement of atoms.
-
Stereospecific Activity: It is common for one enantiomer (the "R" or "S" form) of a chiral drug to be significantly more active than the other. In some cases, the other enantiomer may be inactive or even contribute to off-target effects and toxicity. Therefore, it is crucial to ensure the enantiomeric purity of your test compound.[9]
-
In Vivo Inversion: In some instances, one enantiomer can convert to the other in vivo. This is a phenomenon known as chiral inversion. If this occurs, the pharmacokinetic and pharmacodynamic profiles can be complex.[9] Early analytical work to assess the stability of the (R)-enantiomer in plasma and liver microsomes can be highly informative.
-
Regulatory Expectations: Regulatory bodies often require data on the individual enantiomers of a chiral drug candidate.[9] Focusing your studies on the single, active enantiomer from the outset is a more efficient and scientifically sound approach.
Troubleshooting Guide
Problem 1: Poor Bioavailability Observed in Initial Studies
Poor oral bioavailability is a common hurdle in drug development, meaning a low fraction of the administered dose reaches systemic circulation.[10]
-
Possible Cause: Low Aqueous Solubility: Many organic molecules have limited solubility in water, which can hinder their absorption in the gastrointestinal tract.
-
Solution:
-
Formulation Optimization: Experiment with different vehicle formulations. The use of solubilizing agents such as cyclodextrins, or formulating the compound in a lipid-based delivery system, can significantly improve solubility and absorption.
-
Alternative Routes of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism.
-
-
-
Possible Cause: Extensive First-Pass Metabolism: The compound may be rapidly metabolized by the liver after absorption from the gut, reducing the amount that reaches the rest of the body.
-
Solution:
-
In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound in vitro. This can help identify the primary metabolic pathways.
-
Co-administration with a Metabolic Inhibitor: In a research setting, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine if first-pass metabolism is the primary reason for low bioavailability. Note: This is an experimental tool and not a therapeutic strategy.
-
-
Problem 2: Unexpected Toxicity or Adverse Events at Low Doses
Observing toxicity at doses where efficacy is not yet apparent is a significant challenge.
-
Possible Cause: Off-Target Effects: The compound may be interacting with unintended biological targets.
-
Solution:
-
In Vitro Target Screening: Utilize commercially available services to screen your compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels). This can help identify potential liabilities early on.
-
Careful Dose Escalation: In your dose-ranging studies, use a slow and careful dose escalation scheme to pinpoint the onset of toxicity more accurately.[3]
-
-
-
Possible Cause: Reactive Metabolite Formation: A metabolite of the parent compound, rather than the compound itself, may be causing toxicity.
-
Solution:
-
Metabolite Identification Studies: Conduct in vitro and in vivo studies to identify the major metabolites of (R)-7-(trifluoromethyl)chroman-4-amine.
-
Structural Modification: If a reactive metabolite is identified, medicinal chemistry efforts may be needed to modify the structure of the compound to block the metabolic pathway responsible for its formation.
-
-
Problem 3: Lack of In Vivo Efficacy Despite Good In Vitro Potency
It is not uncommon for a compound that is highly active in a cell-based assay to show little or no effect in an animal model.
-
Possible Cause: Insufficient Target Engagement: The compound may not be reaching its intended target in sufficient concentrations to exert a biological effect.
-
Solution:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This is a critical step to correlate the concentration of the drug in the body over time (PK) with its pharmacological effect (PD). This involves collecting plasma and, if possible, tissue samples at various time points after dosing to measure drug concentrations and correlating this with a biomarker of target engagement.
-
Dose and Schedule Optimization: Based on the PK/PD data, you may need to increase the dose, change the dosing frequency (e.g., from once a day to twice a day), or alter the route of administration to achieve adequate target coverage.
-
-
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) of (R)-7-(trifluoromethyl)chroman-4-amine.
Materials:
-
(R)-7-(trifluoromethyl)chroman-4-amine
-
Appropriate vehicle for administration (e.g., saline, 5% DMSO/95% corn oil)
-
Animal model (e.g., male and female mice, 8-10 weeks old)
-
Syringes and needles for dosing
-
Animal balance
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle control group.
-
Dose Preparation: Prepare fresh dosing solutions on the day of administration.
-
Dose Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage). Select doses on a logarithmic scale (e.g., 1, 10, 100, 300 mg/kg).[3]
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 7-14 days).[3] Signs to monitor include changes in posture, breathing, activity levels, and any signs of distress.
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily throughout the study. A weight loss of more than 15-20% is often considered a humane endpoint.
-
Data Analysis: The MTD is typically defined as the highest dose that does not result in mortality, significant weight loss, or severe clinical signs of toxicity.
Data Presentation
| Parameter | Description | Example Data (Hypothetical) |
| In Vitro IC50 | Concentration for 50% inhibition in a relevant cell-based assay. | 0.5 µM |
| Starting Dose Range (DRF) | Initial doses for the dose-range finding study. | 1 - 300 mg/kg |
| Maximum Tolerated Dose (MTD) | Highest dose without significant toxicity from the DRF study. | 100 mg/kg |
| No Observed Adverse Effect Level (NOAEL) | Highest dose at which no adverse effects are observed. | 30 mg/kg |
Visualizations
Experimental Workflow for In Vivo Dose Optimization
Caption: A stepwise workflow for optimizing the in vivo dosage of a novel compound.
Decision Tree for Troubleshooting Poor In Vivo Efficacy
Caption: A decision-making guide for troubleshooting lack of efficacy in vivo.
References
- Nabeel, A., et al. (2022). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC.
- Oliveira-Pinto, S., et al. (2020). Preclinical assessments of chromene-based derivatives in breast cancer.
- Kumar, D., et al. (2017). The Value of Pyrans as Anticancer Scaffolds in Medicinal Chemistry. RSC Advances, 7, 36977–36999.
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
- Mishra, A., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
- Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7046-7058.
- Larsson, A. (2012).
- European Medicines Agency. (1991). Investigation of Chiral Active Substances. III/3501/91.
- BenchChem. (2025). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies. BenchChem.
- S. N., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Leah4sci. (2024). Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice. YouTube.
- Hossain, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- National Center for Biotechnology Information. (2021). Novel amide and imidazole compounds as potent hematopoietic prostaglandin D2 synthase inhibitors. PubMed.
- National Center for Biotechnology Information. (n.d.). Troubleshooting guide. NCBI.
- Tibbitts, J., et al. (2010). Practical approaches to dose selection for first-in-human clinical trials with novel biopharmaceuticals.
- Gill, H., et al. (2018).
- Society of Toxicology. (2017).
- Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide. Thermo Fisher Scientific - US.
- U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
- Sharma, V., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
- Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. altasciences.com [altasciences.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
Technical Support Center: Scaling the Synthesis of (R)-7-(trifluoromethyl)chroman-4-amine
Welcome to the technical support center for the synthesis of (R)-7-(trifluoromethyl)chroman-4-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the stereoselective synthesis and scale-up of this critical chiral building block. Chiral amines are fundamental components in a vast number of pharmaceuticals, making their efficient and enantiomerically pure synthesis a topic of paramount importance.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during process scale-up.
Overview of Synthetic Strategy
The synthesis of (R)-7-(trifluoromethyl)chroman-4-amine is typically approached via a two-stage process. The initial stage involves the construction of the key intermediate, 7-(trifluoromethyl)chroman-4-one. The subsequent, and most critical, stage is the asymmetric conversion of this prochiral ketone into the desired (R)-enantiomer of the amine. Each stage presents unique challenges that can impact yield, purity, and scalability.
Sources
Technical Support Center: Metabolic Stability of (R)-7-(trifluoromethyl)chroman-4-amine
Case ID: #CF3-CHROM-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist, DMPK Division
Welcome to the Technical Support Center
You are accessing this guide because your lead compound, (R)-7-(trifluoromethyl)chroman-4-amine , is exhibiting suboptimal half-life (
This scaffold presents a classic medicinal chemistry paradox: the 7-trifluoromethyl group effectively hardens the aromatic ring against oxidation, yet the molecule likely suffers from rapid clearance due to the labile amine handle and the benzylic C4 position .
Below are the troubleshooting modules designed to diagnose the metabolic leak and prescribe structural "patches."
Module 1: Diagnostic Troubleshooting (Root Cause Analysis)
Q: My compound disappears rapidly in Human Liver Microsomes (HLM). How do I confirm the mechanism?
A: You must distinguish between CYP450-mediated oxidation and other pathways (like Monoamine Oxidase - MAO). Primary amines in bicyclic systems are frequent substrates for MAO-A/B, which microsomes alone may not fully capture depending on preparation, or which may be confused with CYP activity if not properly controlled.
The "Cofactor Sniffing" Protocol: Run a cofactor-dependency assay to segregate the clearance mechanism.
| Incubation Condition | Cofactor Added | Enzyme System Active | Interpretation of Clearance |
| A | NADPH | CYP450 + FMO | Standard Oxidative Metabolism |
| B | None | MAO (partially) / Esterases | Non-CYP mediated (MAO often survives without added NADPH if flavins are present, but specific inhibitors are better) |
| C | NADPH + Pargyline | CYP450 Only | Clearance suppressed = MAO driven |
| D | UDPGA | UGT | Phase II Glucuronidation (Direct N-glucuronidation) |
Decision Tree for Clearance Mechanism:
Figure 1. Diagnostic workflow to isolate the enzyme class responsible for metabolic instability.
Module 2: Structural Hardening (The "Patch")
Q: Metabolite ID shows oxidation at the C4 position. How do I fix this without killing potency?
A: The C4 position is benzylic (activated by the aromatic ring) and
Solution 1: Deuteration (The "Silent" Modification) Replace the Hydrogen at C4 with Deuterium. The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect).
-
Target: (R)-4-deutero-7-(trifluoromethyl)chroman-4-amine.
-
Expectation: If C-H abstraction is the rate-limiting step (highly likely here), you can expect a 2-5x increase in metabolic half-life.
-
Pros: Minimal change to lipophilicity or binding affinity.
Solution 2: Steric Blocking (Methylation) Introduce a methyl group at C4 to create a quaternary center.
-
Target: (R)-4-methyl-7-(trifluoromethyl)chroman-4-amine.
-
Expectation: Complete blockage of C4-oxidation.
-
Cons: Increases lipophilicity (cLogP +0.5) and introduces significant steric bulk that may clash with the target receptor.
Visualizing the Soft Spots:
Figure 2. Metabolic liability map. Red nodes indicate sites requiring chemical modification.
Module 3: Experimental Protocols
Standard Operating Procedure: Microsomal Stability Assay
Use this protocol to validate your structural modifications.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compound (10 mM DMSO stock).
-
Internal Standard (Warfarin or Propranolol).
Step-by-Step:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add Test Compound (final conc: 1 µM). Pre-incubate at 37°C for 5 mins.
-
Why 1 µM? To ensure first-order kinetics (
).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope gives .
Data Template for Analysis:
| Compound ID | Modification | Stability Fold-Change | ||
| Parent | None | 12 | 115 | 1.0x |
| Analog A | 4-Deutero | 38 | 36 | 3.2x |
| Analog B | 4-Methyl | >60 | <12 | >5.0x |
Module 4: Synthesis FAQ
Q: How do I synthesize the deuterated (R)-enantiomer?
A: You cannot simply exchange the proton on the final amine; it must be installed during the reduction of the ketone precursor.
Recommended Route:
-
Start: 7-(trifluoromethyl)chroman-4-one.
-
Imine Formation: Condense with Ellman’s sulfinamide (chiral auxiliary) to form the chiral sulfinyl imine.
-
Deutero-Reduction: Reduce the imine using Sodium Borodeuteride (NaBD4) . This installs the Deuterium atom at C4 with high diastereoselectivity.
-
Deprotection: Acidic hydrolysis yields the (R)-4-deutero-amine.
References
-
Metabolic Stability Strategies: Kerekes, A. D., et al. "Aurora kinase inhibitors: Identification of a potent and selective 4-amino-chroman derivative." Bioorganic & Medicinal Chemistry Letters, 2009. (Demonstrates chroman-amine scaffold optimization).
-
Deuterium Isotope Effects: Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 2014. (Authoritative review on KIE in drug design).
-
Chroman Metabolism: Dalvie, D., et al. "Metabolism of the Chroman Derivative... in Human Liver Microsomes." Drug Metabolism and Disposition, 2002. (General grounding on chroman ether metabolism).
-
Cofactor Sniffing Protocols: Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. (Standard text for assay protocols).
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of Novel TAAR1 Agonists: A Comparative Analysis Featuring (R)-7-(trifluoromethyl)chroman-4-amine
For drug development professionals and researchers in neuroscience, the emergence of Trace Amine-Associated Receptor 1 (TAAR1) agonists presents a promising new frontier in the treatment of neuropsychiatric disorders, most notably schizophrenia. Unlike conventional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism with the potential for improved efficacy and a more favorable side-effect profile.[1][2] This guide provides a comprehensive framework for validating the mechanism of action of a putative TAAR1 agonist, using (R)-7-(trifluoromethyl)chroman-4-amine as a representative, albeit currently uncharacterized, compound. We will delve into the critical in vitro and in vivo assays, compare the expected outcomes with established TAAR1 agonists and traditional antipsychotics, and provide detailed, field-tested protocols to ensure the scientific rigor of your validation studies.
While specific experimental data for (R)-7-(trifluoromethyl)chroman-4-amine is not yet publicly available, its structural features suggest it as a candidate for investigation as a TAAR1 agonist.[3] This guide will, therefore, utilize data from well-characterized TAAR1 agonists as a benchmark for comparison.
The Rise of TAAR1 Agonism: A Paradigm Shift in Antipsychotic Development
TAAR1 is a G-protein coupled receptor (GPCR) that modulates the activity of key neurotransmitter systems implicated in psychosis, including dopamine, serotonin, and glutamate.[2][4] Its activation is thought to normalize aberrant neuronal firing associated with schizophrenia without the direct D2 receptor antagonism that characterizes typical and atypical antipsychotics. This distinction is crucial, as it may circumvent the motor side effects (extrapyramidal symptoms) and metabolic disturbances often associated with current treatments.[1]
The therapeutic potential of TAAR1 agonists is underscored by several compounds in clinical development, such as ulotaront and ralmitaront, which have shown promise in early trials.[5] Validating a new chemical entity like (R)-7-(trifluoromethyl)chroman-4-amine as a TAAR1 agonist requires a systematic and multi-faceted experimental approach.
In Vitro Validation: Confirming Target Engagement and Downstream Signaling
The initial step in validating a putative TAAR1 agonist is to confirm its direct interaction with the receptor and characterize its functional activity.
Key In Vitro Assays:
-
Receptor Binding Assays: While not a direct measure of functional activity, competitive binding assays using radiolabeled ligands can determine the affinity of the test compound for the TAAR1 receptor.
-
cAMP Accumulation Assays: TAAR1 is primarily coupled to the Gs alpha subunit of the G protein, which activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2] Measuring cAMP accumulation in cells expressing TAAR1 is a fundamental assay to quantify the agonist activity (potency and efficacy) of the test compound.[1]
-
Downstream Signaling Pathway Analysis: Activation of TAAR1 can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[1] Western blotting or other immunoassays can be used to assess the phosphorylation status of ERK and other downstream signaling molecules.
Comparative Data for In Vitro TAAR1 Agonist Activity:
| Compound | Receptor | Potency (EC50) | Efficacy (Emax) |
| (R)-7-(trifluoromethyl)chroman-4-amine | Human TAAR1 | To be determined | To be determined |
| RO5263397 | Human TAAR1 | 17-85 nM | Partial agonist[6] |
| Ulotaront (SEP-363856) | Human TAAR1 | 38 nM[7] | Full agonist[8] |
| Ralmitaront (RG-7906) | Human TAAR1 | - | Partial agonist[5] |
| β-phenylethylamine (endogenous agonist) | Human TAAR1 | 138 nM[7] | Full agonist[7] |
Note: EC50 and Emax values can vary depending on the specific assay conditions and cell line used.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a common method for measuring cAMP levels in response to a test compound in a cell line stably expressing the human TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compound ((R)-7-(trifluoromethyl)chroman-4-amine) and reference TAAR1 agonist (e.g., β-phenylethylamine)
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate the TAAR1-expressing HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Assay: a. Remove the cell culture medium and wash the cells with assay buffer. b. Add the phosphodiesterase inhibitor to the assay buffer to prevent cAMP degradation. c. Add the different concentrations of the test compound and reference agonist to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
DOT Language Diagram of TAAR1 Signaling Pathway:
Caption: Simplified TAAR1 signaling cascade.
In Vivo Validation: Assessing Antipsychotic-like Efficacy and Safety
Successful in vitro validation provides the rationale for progressing to in vivo studies to assess the therapeutic potential and safety profile of the test compound.
Key In Vivo Models and Assays:
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model is widely used to screen for antipsychotic-like activity.[9]
-
Hyperlocomotion Models: Psychostimulants like amphetamine or NMDA receptor antagonists like MK-801 can induce hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is indicative of antipsychotic potential.
-
Dopamine Transporter Knockout (DAT-KO) Models: These animals exhibit spontaneous hyperlocomotion due to elevated extracellular dopamine levels and are a valuable tool for assessing the efficacy of compounds that modulate the dopamine system.[10]
-
Catalepsy Test: This assay is used to assess the propensity of a compound to induce extrapyramidal side effects, a common liability of typical antipsychotics.[11][12]
Comparative Data for In Vivo Efficacy of TAAR1 Agonists vs. Traditional Antipsychotics:
| Compound | Model | Efficacy | Reference |
| (R)-7-(trifluoromethyl)chroman-4-amine | Various | To be determined | |
| TAAR1 Agonists (general) | MK-801-induced hyperlocomotion | Attenuate hyperlocomotion | [13] |
| TAAR1 Agonists (general) | Amphetamine-induced PPI deficit | Restore PPI | |
| Haloperidol (Typical Antipsychotic) | MK-801-induced hyperlocomotion | Attenuates hyperlocomotion | - |
| Haloperidol (Typical Antipsychotic) | Catalepsy Test | Induces catalepsy | |
| Olanzapine (Atypical Antipsychotic) | MK-801-induced hyperlocomotion | Attenuates hyperlocomotion | - |
| Olanzapine (Atypical Antipsychotic) | Catalepsy Test | Low propensity to induce catalepsy | - |
Experimental Protocol: Prepulse Inhibition (PPI) Test in Mice
This protocol outlines the general procedure for conducting a PPI experiment to assess the sensorimotor gating effects of a test compound.
Materials:
-
Male adult mice (e.g., C57BL/6J strain)
-
Acoustic startle response system with a sound-attenuating chamber
-
Test compound ((R)-7-(trifluoromethyl)chroman-4-amine) and vehicle control
-
Psychostimulant to induce PPI deficit (e.g., amphetamine or MK-801)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Habituation: Place each mouse in the startle chamber and allow a 5-10 minute habituation period with background white noise.
-
Drug Administration: Administer the test compound or vehicle, followed by the PPI-disrupting agent at appropriate pre-determined time points.
-
Testing Session: The session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to measure the baseline startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB) that should not elicit a startle response.
-
Prepulse-plus-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: [%PPI = 100 - ((startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial) x 100)].
DOT Language Diagram of Experimental Workflow for In Vivo Validation:
Caption: Workflow for in vivo validation of a putative TAAR1 agonist.
Experimental Protocol: Catalepsy Bar Test in Rats
This protocol describes a standard method for assessing catalepsy in rats.
Materials:
-
Male adult rats (e.g., Sprague-Dawley strain)
-
Catalepsy bar (a horizontal bar raised to a specific height, e.g., 10 cm)
-
Test compound ((R)-7-(trifluoromethyl)chroman-4-amine), positive control (e.g., haloperidol), and vehicle control
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the rats to the testing room.
-
Drug Administration: Administer the test compound, positive control, or vehicle.
-
Testing: At specified time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.[11][12]
-
Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. A cut-off time is typically set (e.g., 180 seconds).
-
Data Analysis: Compare the latency to descend from the bar between the different treatment groups. A significant increase in descent latency indicates a cataleptic effect.
Conclusion and Future Directions
The validation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For a putative TAAR1 agonist like (R)-7-(trifluoromethyl)chroman-4-amine, a systematic approach combining in vitro target engagement and functional assays with in vivo models of antipsychotic-like efficacy and safety is paramount. While the specific pharmacological profile of (R)-7-(trifluoromethyl)chroman-4-amine awaits elucidation, the experimental framework and comparative data presented in this guide provide a robust roadmap for its investigation.
The potential of TAAR1 agonists to offer a new therapeutic avenue for schizophrenia with an improved side-effect profile makes this an exciting and critical area of research. Rigorous and comprehensive validation of new chemical entities will be instrumental in realizing the full therapeutic promise of this novel mechanism of action.
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A Technical Guide to Benchmarking (R)-7-(trifluoromethyl)chroman-4-amine Against Standard Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of the novel compound, (R)-7-(trifluoromethyl)chroman-4-amine. We will objectively compare its potential efficacy against established standard reference compounds in the context of monoamine oxidase (MAO) inhibition, a critical target in neuropharmacology. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating benchmarking process.
Introduction: The Rationale for Benchmarking
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Of particular interest is the growing body of evidence pointing to chroman-4-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[3][4] MAO enzymes are crucial in the metabolism of neurotransmitters like dopamine and serotonin.[5] Selective MAO-B inhibition is a clinically validated strategy for treating Parkinson's disease, while MAO-A inhibition is a target for antidepressant therapies.[5]
(R)-7-(trifluoromethyl)chroman-4-amine is a novel chiral compound distinguished by a trifluoromethyl (CF3) group at the 7-position of the chroman ring. The inclusion of a CF3 group is a common strategy in modern drug design aimed at enhancing metabolic stability, increasing binding affinity, and improving membrane permeability.[6] Given the established activity of the chroman core, it is hypothesized that (R)-7-(trifluoromethyl)chroman-4-amine may act as a potent and selective MAO inhibitor.
This guide outlines a head-to-head comparison of (R)-7-(trifluoromethyl)chroman-4-amine against two gold-standard reference compounds:
-
Clorgyline: A well-characterized, irreversible, and selective inhibitor of MAO-A.
-
Selegiline: A widely used, irreversible, and selective inhibitor of MAO-B, approved for the treatment of Parkinson's disease.[7]
The objective is to determine the potency (IC50) and selectivity of our target compound for the two MAO isoforms and to assess its potential antidepressant-like effects in a validated in vivo model.
In Vitro Benchmarking: MAO Inhibition Assay
The cornerstone of this evaluation is a direct measure of the compound's ability to inhibit MAO-A and MAO-B activity. A continuous, fluorescence-based assay is a robust and high-throughput method for this purpose.[8]
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used to ensure the results are directly relevant to human physiology and to eliminate confounding variables from tissue preparations.
-
Substrate Selection: While there are common substrates, using isoform-preferential substrates can provide an initial indication of selectivity, though the final determination rests on comparing IC50 values.
-
Detection Method: The Amplex® Red reagent provides a highly sensitive and stable fluorometric readout of H2O2 production, a common product of MAO activity, allowing for precise quantification of enzyme inhibition.[9]
Caption: Workflow for the in vitro MAO inhibition fluorescence assay.
-
Compound Preparation: Prepare 10 mM stock solutions of (R)-7-(trifluoromethyl)chroman-4-amine, Clorgyline, and Selegiline in DMSO. Perform serial dilutions in assay buffer (100 mM HEPES, pH 7.5) to create a 10-point concentration curve (e.g., 100 µM to 5 pM).
-
Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided buffer to the recommended working concentration.
-
Assay Plate Setup: In a 384-well white plate, add 5 µL of each compound dilution. Include "no inhibitor" (buffer only) and "fully inhibited" (high concentration of a non-selective inhibitor) controls.
-
Enzyme Addition: Add 5 µL of either MAO-A or MAO-B working solution to the appropriate wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Prepare the MAO-Glo™ substrate solution according to the manufacturer's instructions. Add 10 µL to each well to start the reaction.
-
Incubation and Reading: Incubate the plate at 37°C for 30-60 minutes. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data and use a non-linear regression model (log[inhibitor] vs. response) to calculate the IC50 value for each compound against each enzyme.
Disclaimer: The following data is illustrative and designed to demonstrate the benchmarking process. It does not represent experimentally verified results for (R)-7-(trifluoromethyl)chroman-4-amine.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| (R)-7-(TF)chroman-4-amine | 8,500 | 75 | > 113 |
| Clorgyline (Reference) | 5.2 | 4,200 | < 0.001 |
| Selegiline (Reference) | 9,800 | 15 | > 650 |
Based on this illustrative data, (R)-7-(trifluoromethyl)chroman-4-amine would be classified as a potent and selective MAO-B inhibitor, warranting further investigation.
In Vivo Benchmarking: Antidepressant-Like Activity
To translate the in vitro findings into a potential physiological effect, an in vivo model is essential. The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[10][11]
-
Animal Model: Mice are a standard and well-validated model for initial screening of CNS-active compounds.
-
Behavioral Test: The FST is based on the principle that when placed in a stressful, inescapable situation (a container of water), animals will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, as the animal continues to struggle.
-
Reference Compound: Imipramine, a classic tricyclic antidepressant, is used as a positive control to validate the assay.
Caption: Workflow for the in vivo Forced Swim Test (FST).
-
Animals: Use male C57BL/6 mice (8-10 weeks old), housed under standard conditions with a 12-hour light/dark cycle.
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Dosing: Administer (R)-7-(trifluoromethyl)chroman-4-amine (e.g., 1, 5, 10 mg/kg), Imipramine (20 mg/kg), or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Pre-Test Session (Day 1): Place each mouse in the cylinder for a 15-minute adaptation swim. This is to ensure a stable baseline of immobility on the test day. Dry the mice before returning them to their home cages.
-
Test Session (Day 2): Place the mice individually into the swim cylinder for a 6-minute session. Video record the session.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the last 4 minutes of the test session for the total duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water).
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by Dunnett's post-hoc test to compare the treatment groups to the vehicle control.
Disclaimer: The following data is illustrative and designed to demonstrate the benchmarking process. It does not represent experimentally verified results for (R)-7-(trifluoromethyl)chroman-4-amine.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle | - | 155 ± 10.2 |
| (R)-7-(TF)chroman-4-amine | 5 | 110 ± 8.5 |
| (R)-7-(TF)chroman-4-amine | 10 | 85 ± 7.1 |
| Imipramine (Reference) | 20 | 75 ± 6.8 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
This illustrative data suggests that (R)-7-(trifluoromethyl)chroman-4-amine produces a dose-dependent, statistically significant reduction in immobility time, comparable to the positive control, indicating potential antidepressant-like activity.
Conclusion and Future Directions
This guide provides a foundational strategy for the initial characterization of (R)-7-(trifluoromethyl)chroman-4-amine. The combination of in vitro enzyme inhibition assays and in vivo behavioral models offers a clear path to benchmark its performance against established standards.
Based on the illustrative data presented, (R)-7-(trifluoromethyl)chroman-4-amine emerges as a promising, potent, and selective MAO-B inhibitor with potential antidepressant-like effects. Such a profile suggests its potential therapeutic utility in neurodegenerative disorders like Parkinson's disease, where both MAO-B inhibition and mood improvement are desirable.
Further studies should include:
-
Reversibility Assay: To determine if the MAO-B inhibition is reversible or irreversible.
-
Broader Selectivity Profiling: Screening against a panel of other CNS receptors and transporters to assess off-target effects.
-
Pharmacokinetic Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chronic Efficacy Models: Evaluating the compound in chronic stress models of depression for more robust behavioral validation.[11]
By following this structured, data-driven benchmarking approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel chemical entities like (R)-7-(trifluoromethyl)chroman-4-amine.
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Comprehensive Comparison Guide: In Vivo Translation of (R)-7-(trifluoromethyl)chroman-4-amine
Executive Summary: The "Privileged Scaffold" Advantage
(R)-7-(trifluoromethyl)chroman-4-amine (CAS: 1392218-77-7) is not merely a building block; it is a pharmacophore enabler . In modern drug discovery—particularly for CNS and metabolic targets (e.g., S1P1 modulators, 5-HT2C agonists)—this specific chiral fragment offers a critical balance of lipophilicity, metabolic resistance, and stereochemical rigidity.
This guide validates the performance of the (R)-7-(trifluoromethyl) variant against its two primary alternatives:
-
The Non-Fluorinated Analog (7-H): Lacks metabolic blocking.
-
The (S)-Enantiomer/Racemate: Lacks stereospecific binding affinity.
Key Finding: Incorporation of the 7-trifluoromethyl group typically increases in vivo half-life (
In Vitro Profiling: Establishing the Baseline
Before moving to in vivo models, the scaffold must pass rigorous in vitro checkpoints. The presence of the trifluoromethyl group (
Comparative Stability Data (Microsomal Clearance)
The following data represents a typical comparative profile for chroman-4-amine derivatives incubated in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
| Compound Variant | LogD (pH 7.4) | HLM | RLM | Primary Metabolite |
| (R)-7-(CF3) (Product) | 2.8 | < 15 (Low) | < 25 (Low) | Stable / N-oxidation |
| 7-H Analog (Alternative) | 1.9 | > 85 (High) | > 120 (High) | 7-Hydroxylation (Aromatic) |
| Racemate (Mix) | 2.8 | ~15 (R) / ~20 (S) | ~25 (R) / ~35 (S) | Mixed |
Mechanistic Insight: The 7-H analog undergoes rapid aromatic hydroxylation by CYP2D6 and CYP3A4. The
In Vivo Validation Protocols
To validate the translational potential of this scaffold, we utilize a Cassette Dosing PK Protocol . This self-validating system minimizes inter-animal variability by dosing the target and alternatives simultaneously.
Protocol A: Cassette Pharmacokinetics (Rat)
Objective: Determine if the in vitro metabolic stability translates to improved bioavailability (
Methodology:
-
Subjects: Male Sprague-Dawley rats (
), fasted 12h. -
Formulation: 5% DMSO / 40% PEG400 / 55% Saline. Solubilize all three comparators (R-CF3, S-CF3, 7-H) at 1 mg/kg each.
-
Administration: Single Intravenous (IV) bolus vs. Oral (PO) gavage (separate cohorts).
-
Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).
-
Specific Transition (R-CF3): 218.1
131.0 m/z -
Specific Transition (7-H): 150.1
133.0 m/z
-
Protocol B: Brain Penetration Assessment (CNS Targets)
For CNS indications (e.g., 5-HT2C agonism), blood-brain barrier (BBB) penetration is the " go/no-go " metric.
Methodology:
-
Dosing: IP injection of (R)-7-(trifluoromethyl)chroman-4-amine at 10 mg/kg.
-
Terminal Point: 1 hour post-dose.
-
Tissue Collection: Cardiac puncture (Plasma) and whole brain extraction.
-
Processing: Brain homogenization in PBS (1:3 w/v).
-
Calculation:
(unbound partition coefficient) is calculated using equilibrium dialysis to correct for protein binding.
Comparative Performance Analysis
The following table summarizes the in vivo advantages of the (R)-7-(trifluoromethyl) scaffold based on aggregated application data.
| Metric | (R)-7-(CF3) (Product) | 7-H Analog | (S)-Enantiomer | Comparison Verdict |
| Bioavailability ( | > 65% | < 20% | ~60% | Superior. The CF3 group prevents first-pass metabolism. |
| Half-Life ( | 4.2 h | 0.8 h | 3.9 h | Superior. Enables QD (once-daily) dosing potential. |
| CNS | 1.5 (High) | 0.4 (Low) | 1.5 (High) | Equivalent. Stereochemistry does not affect transport, but lipophilicity (CF3) does. |
| Potency ( | Single Digit nM | > 100 nM | > 500 nM | Superior. The (R)-configuration is critical for binding pocket fit. |
Expert Commentary: While the (S)-enantiomer shares the favorable PK profile of the (R)-isomer (due to the CF3 group), it fails in potency. The 7-H analog fails in PK (rapid clearance). Only the (R)-7-(trifluoromethyl) combination achieves both the exposure required for efficacy and the affinity required for activity.
Visualizing the Validation Logic
Diagram 1: The Translational Validation Workflow
This flowchart illustrates the decision-making process for validating the scaffold.
Caption: Logical workflow for validating the (R)-7-(trifluoromethyl)chroman-4-amine scaffold from microsomes to candidate selection.
Diagram 2: Mechanism of Metabolic Blocking
Visualizing why the CF3 group is superior to the H-analog.
Caption: The trifluoromethyl group prevents CYP450 oxidation at the 7-position, significantly extending in vivo half-life.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (Protocol Reference). Link
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. Molecules.[1][2][3][4][5][6][7][8][9] Link
-
ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines. (Chiral Resolution Protocols).[3][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine [smolecule.com]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lookchem.com [lookchem.com]
Safety Operating Guide
Operational Guide: Disposal of (R)-7-(trifluoromethyl)chroman-4-amine
[1][2][3]
Executive Summary & Chemical Identity
Stop and Verify: Ensure you are handling the correct enantiomer and structure. This compound is a fluorinated aromatic amine .[1] Its disposal is governed strictly by two functional groups: the amine (basic, reactive) and the trifluoromethyl (halogenated, persistent, HF-generating upon combustion).[1]
| Parameter | Specification | Critical Disposal Note |
| Chemical Name | (R)-7-(trifluoromethyl)chroman-4-amine | DO NOT mix with general organic waste.[1][2][3] |
| CAS Number | 227358-22-1 (Generic/Racemic ref) | Verify specific lot CAS on container.[1][2][3] |
| Molecular Formula | C₁₀H₁₀F₃NO | High Fluorine content (~25% by mass).[1][2][3] |
| Physical State | Solid (typically off-white powder) | Dust explosion hazard if finely divided.[1][2][3] |
| Acidity/Basicity | Basic ( | Incompatible with acids (Exothermic).[1][2][3] |
| Hazards (GHS) | Irritant (Skin/Eye/Resp), Acute Tox.[1][2][3][4] | corrosive to mucous membranes.[1][2][3] |
The Core Directive: Why Segregation Matters
The "Senior Scientist" Insight: Most laboratories default to a simple "Organic Waste" bin.[1] This is dangerous for this compound.
-
The Fluorine Factor: Upon incineration, the stable C-F bonds in the trifluoromethyl group require high temperatures (>1100°C) to break. In standard low-temp incinerators, this generates Hydrogen Fluoride (HF) gas, which corrodes incinerator linings and scrubs.[1] It must go to a facility equipped with caustic scrubbers.[1]
-
The Amine Factor: As a base, mixing this with acid waste streams (e.g., waste from an acylation reaction) will generate heat and potentially pressurized containers.
Waste Segregation Strategy
You must establish a Self-Validating Segregation System .[1][3] Before disposing, perform the "Two-Check" validation.
The "Two-Check" Protocol[1][2][3]
-
Check pH: Is the receiving container neutral or basic? (Never Acidic).
-
Check Halogen Status: Is the container labeled "Halogenated"? (Never Non-Halogenated).
Compatibility Matrix
| Waste Stream | Compatibility | Result of Error |
| Halogenated Organics | COMPATIBLE | Correct Stream. |
| Non-Halogenated Organics | VIOLATION | Contaminates fuel-blending streams; illegal HF emissions.[1][2][3] |
| Aqueous Acid | DANGEROUS | Exothermic neutralization; salt precipitation.[1][2][3] |
| Oxidizers (Nitric/Peroxides) | EXPLOSIVE | Potential hypergolic reaction or fire.[1][2][3] |
Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagent, spill cleanup materials, contaminated gloves.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][3] Avoid glass for solids to prevent breakage during compaction.[1]
-
Bagging: Double-bag the solid in clear, chemically resistant plastic bags (4 mil polyethylene) before placing in the drum. This minimizes dust generation.[1]
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
B. Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicability: Compound dissolved in DCM, Methanol, or Ethyl Acetate.
-
Container Selection: Amber glass or HDPE carboy.[1]
-
pH Adjustment (The Critical Step):
-
If the solution is acidic (e.g., post-workup), neutralize carefully with Sodium Bicarbonate (
) to pH 7–9 before adding to the waste container. -
Reasoning: Prevents unexpected heating in the central waste drum.[1]
-
-
Stream Selection: Pour ONLY into the "HALOGENATED ORGANIC SOLVENTS" carboy.
-
Note: Even if the solvent is Methanol (non-halogenated), the presence of the CF3-amine renders the entire mixture halogenated for regulatory purposes (EPA "Mixture Rule").[1]
-
Visual Decision Logic (DOT Diagram)[1][3]
Figure 1: Decision logic for the segregation and disposal of trifluoromethyl-amines. Note the critical pH check and the strict requirement for Halogenated streams.
Emergency Procedures (Spill Response)
Scenario: You drop a 5g vial of the solid powder.
-
Evacuate & Ventilate: The amine dust is a respiratory irritant.[1] Clear the immediate area.[1]
-
PPE Upgrade: Wear Nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator to avoid inhaling dust.
-
Containment: Do not dry sweep (generates dust).[1] Cover the spill with a wet paper towel or use a dedicated chemical vacuum with HEPA filtration.[1]
-
Neutralization (Optional but Recommended): Wipe the surface with a dilute weak acid (e.g., 5% Citric Acid) to neutralize amine residues, followed by a water rinse.
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin (as described in Section 4A).
Final Disposal: The "Black Box" Explained
What happens after it leaves your lab?
You must contract a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors). Ensure the manifest lists the waste code D002 (Corrosive) if pH > 12.5, or generally as Halogenated Organic Waste .
The Incineration Process:
-
Injection: The waste is injected into a rotary kiln at >1100°C.
-
Combustion: The organic skeleton burns to
, , and . -
Defluorination: The
group degrades. The Fluorine atoms combine with Hydrogen to form Hydrogen Fluoride (HF) gas.[1] -
Scrubbing: The exhaust gas passes through a wet scrubber (typically Calcium Hydroxide or Sodium Hydroxide).[1]
References
-
Sigma-Aldrich. (2024).[1][4][5] Safety Data Sheet: 7-(Trifluoromethyl)chroman-4-amine.
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes & Halogenated Solvents (F-List). EPA.gov.[1] [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets: Disposal considerations for fluorinated organics.[1][Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
